molecular formula C16H21ClN2 B1500814 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride CAS No. 1185319-71-4

4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride

Cat. No.: B1500814
CAS No.: 1185319-71-4
M. Wt: 276.8 g/mol
InChI Key: SBNJMZLRSARWJB-UHFFFAOYSA-N
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Description

4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride is a useful research compound. Its molecular formula is C16H21ClN2 and its molecular weight is 276.8 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(2-methyl-5-phenylpyrrol-1-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.ClH/c1-13-7-8-16(14-5-3-2-4-6-14)18(13)15-9-11-17-12-10-15;/h2-8,15,17H,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNJMZLRSARWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2CCNCC2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671414
Record name 4-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)piperidine--hydrogen chloride (1/1)
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Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185319-71-4
Record name Piperidine, 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185319-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride

Introduction

In the landscape of modern drug discovery, molecules incorporating nitrogen-containing heterocyclic scaffolds are of paramount importance. The pyrrole and piperidine ring systems, in particular, are foundational motifs present in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The subject of this guide, this compound, is a compound that marries these two key structures. The pyrrole moiety, a five-membered aromatic heterocycle, is a cornerstone in drugs like the cholesterol-lowering agent atorvastatin, while the six-membered saturated piperidine ring provides a flexible, basic nitrogen center crucial for the pharmacological profile of many central nervous system agents.[2]

This technical guide offers a comprehensive, research-level examination of the core . As drug development professionals know, a thorough understanding of a compound's molecular characteristics—its structure, solubility, stability, and spectral signature—is a non-negotiable prerequisite for advancing it through the development pipeline. This document moves beyond a simple data sheet, providing not only the expected properties but also the causality behind analytical choices and detailed, self-validating protocols for their experimental determination.

Molecular Structure and Core Identifiers

The structural foundation of the target compound consists of a piperidine ring N-substituted with a 2-methyl-5-phenyl-1H-pyrrole group. The hydrochloride salt form is achieved through the protonation of the basic piperidine nitrogen. This salt formation is a deliberate and critical choice in drug development, typically employed to enhance the stability and aqueous solubility of a compound compared to its free base form.[3]

Caption: 2D structure of this compound.

Table 1: Core Compound Identifiers

Property Value Source
IUPAC Name 4-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)piperidine hydrochloride -
CAS Number 1185319-71-4 [4]
Molecular Formula C₁₈H₂₃ClN₂ Calculated

| Molecular Weight | 302.85 g/mol | Calculated |

Physical State and Solubility Profile

Expected Properties

Based on analogous piperidine hydrochloride salts, the compound is expected to be a white to off-white crystalline solid at room temperature.[5][6] This solid form confers greater stability and ease of handling compared to the often-oily or low-melting-point free base.

The solubility is dictated by the ionic character of the hydrochloride salt. It is predicted to have high solubility in polar protic solvents like water, methanol, and ethanol, where the solvent can effectively solvate the piperidinium cation and chloride anion. Conversely, it will likely exhibit poor solubility in non-polar organic solvents such as hexane and toluene.[3]

Table 2: Predicted Solubility Profile

Solvent Predicted Solubility Rationale
Water Soluble High polarity, hydrogen bonding, and solvation of ions.
Methanol/Ethanol Soluble Polar protic solvents capable of solvating the salt.[5]
Dichloromethane Sparingly Soluble Moderate polarity may allow for some dissolution.

| Toluene/Hexane | Insoluble | Non-polar solvents cannot effectively solvate the ions. |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol provides a reliable system for quantifying equilibrium solubility, a critical parameter for formulation and bioavailability studies.

Causality: The shake-flask method is the gold standard because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility rather than a kinetic estimate. Incubation at a controlled temperature is essential as solubility is temperature-dependent.

  • Preparation: Add an excess amount of the compound (enough to ensure a saturated solution with visible solid remaining) to a known volume (e.g., 5 mL) of the desired solvent in a sealed glass vial.

  • Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature (typically 25 °C or 37 °C) for 24-48 hours. This duration is chosen to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the samples at a moderate speed (e.g., 5000 rpm for 15 minutes).

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution & Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The presence of remaining solid in the vial after equilibration validates that a saturated solution was achieved.

Thermal and Acid-Base Properties

Melting Point

The melting point of a crystalline solid is a key indicator of purity. For ionic compounds like hydrochloride salts, the melting point is typically sharp and elevated due to the strong electrostatic forces in the crystal lattice. While the exact value for this compound is not publicly documented, similar piperidine hydrochloride derivatives melt at high temperatures, often in the 200-250 °C range.[7][8]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry compound.

  • Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) of the sample into the closed end.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow range (<2 °C) is indicative of high purity.

Acidity Constant (pKa)

The pKa value is fundamental to predicting a drug's behavior in physiological environments. For this molecule, the basicity stems from the lone pair of electrons on the piperidine nitrogen. The pyrrole nitrogen's lone pair is part of the aromatic system and is non-basic. The pKa of the conjugate acid of piperidine is approximately 11.1-11.2.[9][10] The bulky N-substituent may slightly alter this value, but it is expected to remain a strong base.

AcidBaseEquilibrium Protonated R₂N⁺H₂ (Piperidinium) FreeBase R₂NH (Free Base) Protonated->FreeBase + H⁺ FreeBase->Protonated - H⁺

Caption: Acid-base equilibrium of the piperidine nitrogen.

Experimental Protocol: Potentiometric Titration for pKa Determination Causality: Potentiometric titration is a direct and accurate method for determining pKa. It measures the change in pH (or potential) as a function of the volume of added titrant, allowing for the precise identification of the half-equivalence point where pH = pKa.

  • Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of methanol and water to ensure solubility).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25 °C). Use a calibrated pH electrode and a micro-burette.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic and Spectrometric Characterization

A combination of spectroscopic techniques provides an unambiguous structural fingerprint of the molecule.

cluster_0 Analytical Workflow Sample Compound Sample Solubility Solubility Test Sample->Solubility MP Melting Point Solubility->MP pKa pKa Titration MP->pKa NMR NMR (¹H, ¹³C) pKa->NMR MS LC-MS NMR->MS

Caption: A logical workflow for comprehensive physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: Expected signals would include:

    • Aromatic region (δ 7.0-8.0 ppm): Multiplets corresponding to the protons on the phenyl ring.

    • Pyrrole region (δ 6.0-6.5 ppm): Two distinct signals for the two protons on the pyrrole ring.

    • Piperidine region (δ 1.5-4.0 ppm): Complex multiplets for the aliphatic protons of the piperidine ring. The protons on the carbon attached to the nitrogen will be shifted downfield.

    • Methyl region (δ ~2.0 ppm): A singlet for the methyl group on the pyrrole ring.

    • Amine proton (N-H): A broad singlet, potentially downfield, whose visibility and chemical shift depend on the solvent and concentration.

  • ¹³C NMR: Distinct signals are expected for each unique carbon, including the aromatic carbons of the phenyl and pyrrole rings, the aliphatic carbons of the piperidine ring, and the methyl carbon.

Experimental Protocol: NMR Spectrum Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. DMSO-d₆ is often preferred for hydrochloride salts as it can allow for the observation of the N-H proton.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Acquisition: Run standard ¹H, ¹³C, and, if needed for structural confirmation, 2D correlation experiments like COSY and HSQC.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and investigating the compound's fragmentation, which aids in structural elucidation.

Causality: Electrospray ionization (ESI) is the method of choice as it is a "soft" ionization technique suitable for polar, non-volatile molecules like hydrochloride salts.[11] It typically generates a protonated molecular ion of the free base, [M+H]⁺, which is readily detectable.

  • Expected Ion: In positive ion mode ESI-MS, the primary ion observed will be that of the free base, corresponding to an m/z of [C₁₈H₂₂N₂ + H]⁺ = 267.18.

  • Fragmentation: Tandem MS (MS/MS) would likely show fragmentation at the C-N bond connecting the piperidine and pyrrole rings, as this is a structurally significant and relatively labile linkage.

Parent Parent Ion [M+H]⁺ m/z = 267.18 Fragment1 Fragment 1 (Piperidinyl Cation) m/z = 84.08 Parent->Fragment1 Cleavage Fragment2 Fragment 2 (Pyrrole Radical) m/z = 183.10 Parent->Fragment2 Cleavage

Caption: A predicted major fragmentation pathway in tandem mass spectrometry.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Chromatography (LC): Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).

  • Mass Spectrometry (MS): Analyze the column eluent using an ESI source in positive ion mode. Acquire full scan data to identify the [M+H]⁺ ion and product ion scans (MS/MS) on the parent ion to observe fragmentation.

Conclusion

The are defined by its constituent heterocyclic systems and its nature as a salt. It is anticipated to be a stable, crystalline solid with good solubility in polar solvents, a property conferred by the hydrochloride group. Its basicity, governed by the piperidine nitrogen, is a key determinant of its behavior in biological systems. The outlined spectroscopic and analytical protocols provide a robust framework for the empirical confirmation of these properties. This foundational data is indispensable for any further research and development, underpinning critical decisions in formulation, toxicology, and pharmacokinetic studies for this promising molecular scaffold.

References

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Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Elucidating the Pharmacological Identity of a Novel Pyrrol-Piperidine Scaffold

The intersection of established pharmacophores in novel chemical entities presents both a challenge and an opportunity in modern drug discovery. The compound 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride emerges from a rich chemical space, combining the biologically significant pyrrole and piperidine ring systems.[1][2][3][4][5] The piperidine moiety is a cornerstone in medicinal chemistry, prevalent in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[2][4] It often imparts favorable pharmacokinetic properties and serves as a versatile scaffold for interacting with a range of biological targets.[4] The pyrrole ring, another privileged heterocycle, is found in a multitude of natural products and synthetic drugs, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][6]

This guide puts forth a hypothesized mechanism of action for this compound, predicated on structure-activity relationships gleaned from similar compounds. Given the structural resemblance to molecules with known antipsychotic and neurological activity, we postulate that this compound may function as a potent and selective inverse agonist at the serotonin 2A receptor (5-HT2AR). This document will serve as a comprehensive roadmap for investigating this hypothesis, detailing the requisite experimental workflows, from initial target engagement to in vivo validation.

Part 1: The Hypothesized Mechanism of Action: A Serotonin 2A Receptor Inverse Agonist

The 5-HT2A receptor, a Gq/G11-coupled G-protein coupled receptor (GPCR), is a well-validated target for atypical antipsychotics. Inverse agonism at this receptor is a key mechanism for the efficacy of several marketed drugs for schizophrenia and other neuropsychiatric disorders. Structurally related piperidine derivatives have demonstrated high affinity and inverse agonist activity at the 5-HT2A receptor.[7] We hypothesize that this compound (designated herein as Compound X) follows this paradigm.

Inverse agonism implies that Compound X not only blocks the action of the endogenous agonist (serotonin) but also reduces the receptor's basal, constitutive activity. This leads to a downstream dampening of phospholipase C (PLC) activation, thereby reducing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium mobilization is a measurable hallmark of this activity.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism of Compound X at the 5-HT2A receptor.

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Receptor_Inactive 5-HT2A R (Inactive) Receptor_Active 5-HT2A R (Active) Receptor_Inactive->Receptor_Active Conformational Change G_Protein Gq/11 Receptor_Active->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (Agonist) Serotonin->Receptor_Inactive Binds & Activates Compound_X Compound X (Inverse Agonist) Compound_X->Receptor_Inactive Stabilizes Inactive State Compound_X->Receptor_Active Binds & Inactivates (Blocks Basal Activity) IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_Release Ca2+ Release (from ER) IP3_DAG->Ca_Release Stimulates

Caption: Hypothesized 5-HT2A receptor signaling and the inhibitory action of Compound X.

Part 2: A Validating Experimental Framework

To rigorously test our hypothesis, a multi-tiered experimental approach is essential. This framework is designed to be self-validating, with each stage providing the foundation for the next, from initial binding confirmation to functional characterization and in vivo efficacy.

Workflow for Mechanism of Action Elucidation

Experimental_Workflow A Tier 1: Target Engagement Radioligand Binding Assay B Tier 2: Functional Activity In Vitro Functional Assay (e.g., Calcium Mobilization) A->B Confirm Affinity C Tier 3: Selectivity Profiling Receptor Panel Screening B->C Confirm Functional Effect (Inverse Agonism) D Tier 4: In Vivo Proof-of-Concept Animal Behavioral Models C->D Establish Selectivity E Data Analysis & Mechanism Confirmation D->E Demonstrate Physiological Effect

Sources

The Phenyl-Pyrrol-Piperidine Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the structure-activity relationships (SAR) for the versatile phenyl-pyrrol-piperidine scaffold. This chemical motif is of significant interest to researchers and drug development professionals due to its prevalence in a wide array of biologically active agents. By understanding the causal relationships between structural modifications and pharmacological activity, we can more effectively design potent and selective therapeutic candidates. This document moves beyond a simple recitation of facts to provide field-proven insights into the experimental choices and self-validating systems that underpin robust drug discovery campaigns.

The Phenyl-Pyrrol-Piperidine Core: A Privileged Scaffold

The phenyl-pyrrol-piperidine framework incorporates three key pharmacophoric elements: a phenyl ring, a pyrrolidine (or pyrrole) ring, and a piperidine ring. Each of these components is a "privileged scaffold" in its own right, appearing in numerous approved drugs.[1][2][3] The phenyl group provides a platform for crucial hydrophobic and aromatic interactions with biological targets. The nitrogen-containing heterocyclic rings, pyrrolidine and piperidine, offer opportunities for hydrogen bonding, salt bridge formation, and the introduction of chirality, which can significantly impact potency and selectivity.[4][5] The combination of these three moieties in a single molecular architecture creates a rich three-dimensional chemical space for exploration.

The core structure allows for systematic modification at several key positions, enabling fine-tuning of a compound's physicochemical properties and its interaction with a specific biological target. The general structure can be depicted as follows:

Caption: General structure of the phenyl-pyrrol-piperidine scaffold.

Synthetic Strategies: Building the Analogs

The synthesis of phenyl-pyrrol-piperidine derivatives often involves multi-step sequences that allow for the introduction of diversity at various points. A common strategy involves the initial synthesis of a substituted piperidine core, followed by the attachment of the pyrrolidine and phenyl moieties. For instance, the synthesis of piperidinylpyrrolopyridines as H1 antagonists involves the hydrogenation of a pyridine precursor to form the core piperidine intermediate.[6]

A generalized synthetic workflow can be visualized as:

G Generalized Synthetic Workflow start Starting Materials (e.g., substituted pyridines, phenylacetic acids) step1 Piperidine Ring Formation (e.g., reduction, cyclization) start->step1 step2 Pyrrolidine/Pyrrole Ring Attachment/Formation step1->step2 step3 Phenyl Ring Introduction (e.g., Suzuki coupling, alkylation) step2->step3 step4 Final Modification & Purification step3->step4 product Phenyl-Pyrrol-Piperidine Analog Library step4->product

Caption: Generalized workflow for the synthesis of phenyl-pyrrol-piperidine analogs.

Structure-Activity Relationship (SAR) Analysis

The SAR of phenyl-pyrrol-piperidine compounds is highly dependent on the biological target. Below, we dissect the SAR for several important target classes.

Opioid Receptor Agonism

Phenylpiperidine derivatives are a well-established class of opioid analgesics.[7] SAR studies have shown that the nature of the substituents on both the phenyl and piperidine rings, as well as the linker between them, plays a critical role in determining binding affinity and selectivity for the μ-opioid receptor (MOR).[8][9]

  • Phenyl Ring: A hydroxyl group on the phenyl ring, particularly at the meta position, is often crucial for high-affinity binding, mimicking the phenolic hydroxyl of morphine.

  • Piperidine Ring: The substituent on the piperidine nitrogen is a key determinant of activity. Small alkyl groups are often optimal.

  • Stereochemistry: The stereochemistry at chiral centers within the piperidine ring can have a profound impact on potency. For example, in a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the (3R, 4S)-enantiomer was found to be a more potent and selective MOR agonist than its (3S, 4R)-counterpart.[8][9]

G SAR for Opioid Receptor Agonism core Phenyl-Piperidine Core phenyl meta-Hydroxyl on Phenyl Ring core->phenyl piperidine_n Small Alkyl on Piperidine Nitrogen core->piperidine_n stereo Specific Stereochemistry (e.g., 3R, 4S) core->stereo activity High MOR Affinity & Potency phenyl->activity piperidine_n->activity stereo->activity

Caption: Key SAR determinants for MOR agonism.

Compound/ModificationMOR Ki (nM)Key Structural FeatureReference
Compound 23 0.00343-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol[8][9]
(3R, 4S)-23 0.0021Enantiomer of Compound 23[8][9]
(3S, 4R)-23 -Less active enantiomer[8][9]
Histamine H1 Receptor Antagonism

A series of piperidinylpyrrolopyridine derivatives have been identified as potent and selective H1 antagonists.[6][9] In this class, the nature of the acid chain attached to the piperidine was found to be a key factor for maintaining in vivo duration of action and avoiding sedative properties.[6]

  • Piperidine Substituent: The substituent on the piperidine nitrogen is critical. An acid chain of appropriate length and composition is required for optimal activity and a good pharmacokinetic profile.

  • Pyrrolopyridine Core: The core heterocyclic system provides the necessary scaffold for interaction with the H1 receptor.

G SAR for H1 Receptor Antagonism core Piperidinylpyrrolopyridine Core piperidine_sub Acid Chain on Piperidine Nitrogen core->piperidine_sub activity Potent & Selective H1 Antagonism piperidine_sub->activity pk_pd Long Duration of Action & Non-Sedating piperidine_sub->pk_pd

Caption: Key SAR determinants for H1 antagonism.

Cholinesterase Inhibition

Hybrid molecules incorporating a piperidine ring have been investigated as potential treatments for Alzheimer's disease through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1]

  • Phenyl Ring Substituents: Electron-withdrawing groups, such as a nitro group, on the phenyl ring can enhance inhibitory activity. For instance, a meta-nitro substitution on the phenyl ring of a benzimidazole-based piperidine derivative resulted in good inhibition.[1]

  • Linker and Core: The nature of the heterocyclic core linked to the piperidine and the length of any alkyl chains can also influence potency.[5]

Compound SeriesKey FeatureAChE/BuChE InhibitionReference
Benzimidazole-piperidinesm-NO2 on phenyl ringGood inhibition[1]
Pyrrolidine derivativesPhenyl ketone & 3-carbon chainPotent PARP-1/-2 inhibition[5]

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the biological activity of phenyl-pyrrol-piperidine compounds.

Mu-Opioid Receptor (MOR) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the mu-opioid receptor.[10]

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the MOR.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human MOR (hMOR).

  • Radiolabeled MOR agonist (e.g., [³H]-DAMGO).

  • Test compounds.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Scintillation counter.

Workflow:

G MOR Binding Assay Workflow prep Prepare serial dilutions of test compound setup Add hMOR membranes, [³H]-DAMGO, and test compound to 96-well plate prep->setup incubate Incubate at room temperature setup->incubate filter Filter plate to separate bound and free radioligand incubate->filter wash Wash filter with ice-cold assay buffer filter->wash count Quantify bound radioactivity using a scintillation counter wash->count analyze Calculate Ki values count->analyze

Caption: Workflow for the mu-opioid receptor binding assay.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • hMOR cell membranes (10-20 µg protein/well).[10]

    • [³H]-DAMGO at a concentration close to its Kd (e.g., 0.5 nM).[10]

    • Varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Add scintillation cocktail to each well and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for and characterize AChE inhibitors.[11][12]

Objective: To measure the inhibition of AChE activity by a test compound.

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[11][12]

Materials:

  • Acetylcholinesterase (AChE) enzyme.

  • Acetylthiocholine iodide (ATChI) as the substrate.

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (e.g., pH 8.0).

  • Test compounds.

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, DTNB, and ATChI in phosphate buffer. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add:

    • Phosphate buffer.

    • 25 µL of the test compound dilutions.[12]

    • AChE solution.

    • 50 µL of DTNB solution.[12]

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add 25 µL of the ATChI substrate solution to all wells to start the reaction.[12]

  • Measurement: Immediately measure the absorbance at 412 nm kinetically over 10-15 minutes, or as an endpoint reading after a fixed incubation time.[12]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

The phenyl-pyrrol-piperidine scaffold is a highly versatile and adaptable framework in medicinal chemistry. The structure-activity relationships are intricately linked to the specific biological target, with subtle modifications to the phenyl, pyrrol, or piperidine moieties leading to significant changes in potency, selectivity, and pharmacokinetic properties. A thorough understanding of these SAR trends, coupled with robust and validated in vitro assays, is essential for the successful design and development of novel therapeutics based on this privileged core structure. Future work in this area will likely focus on exploring new chemical space around this scaffold to identify compounds with novel mechanisms of action and improved therapeutic profiles.

References

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1039. [Link]

  • Fonquerna, S., Miralpeix, M., Pagès, L., Puig, C., Cardús, A., Antón, F., Vilella, D., Aparici, M., Prieto, J., Warrellow, G., Beleta, J., & Ryder, H. (2005). Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(4), 1165–1167. [Link]

  • Chen, K. H., Chen, C. H., Hsu, C. C., Cheng, T. H., Lee, Y. R., & Chen, Y. F. (2015). Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells. Cellular Signalling, 27(12), 2413–2421. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 64(3), 1599-1614. [Link]

  • ResearchGate. (n.d.). Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists. [Link]

  • Tariq, S., et al. (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 29(6), 1275. [Link]

  • Pettersson, F. (2012). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. [Link]

  • Kitamura, H., et al. (2021). Pharmacological Inhibition of CCR2 Signaling Exacerbates Exercise-Induced Inflammation Independently of Neutrophil Infiltration and Oxidative Stress. International Journal of Molecular Sciences, 22(25), 13801. [Link]

  • Srulevitch, D. B., & Lien, E. J. (1989). Design, Synthesis and SAR of Analgesics. Progress in Clinical and Biological Research, 291, 377–381. [Link]

  • Sharma, A. D., & Parmar, A. (2020). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 23(4), 357-366. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

  • Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. [Link]

  • Royal Society of Chemistry. (2012). CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. In Burger's Medicinal Chemistry and Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2024). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]

  • Slideshare. (n.d.). SAR of H1 Receptor Antagonists. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. [Link]

  • YouTube. (2020). SAR of H1 Antagonist| Antihistamines| With structure and Examples| In Easy way. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • PubMed. (1998). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. [Link]

  • Semantic Scholar. (n.d.). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. [Link]

  • DiscoverX. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. [Link]

  • Advanced Journal of Chemistry A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • National Center for Biotechnology Information. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Giani, R., Marinone, E., Melillo, G., Borsa, M., & Tonon, G. C. (1988). Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers. Arzneimittel-Forschung, 38(8), 1139–1141. [Link]

  • National Center for Biotechnology Information. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]

  • National Center for Biotechnology Information. (2020). Pyridine alkaloids with activity in the central nervous system. [Link]

  • Abou-Gharbia, M., Moyer, J. A., Nielsen, S. T., Webb, M., & Patel, U. (1995). New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Journal of Medicinal Chemistry, 38(20), 4026–4032. [Link]

  • ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the characterization of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride (MPPH), a heterocyclic compound of interest in pharmaceutical development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a framework for identity confirmation, purity assessment, and quantification. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for assay and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and structural elucidation, and various spectroscopic techniques (UV-Vis, FT-IR, NMR) for structural confirmation. All protocols are presented with an emphasis on the scientific rationale behind procedural choices and are aligned with the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).

Introduction

This compound is a substituted pyrrole-piperidine derivative. The robust analytical characterization of such active pharmaceutical ingredients (APIs) is a critical prerequisite for their advancement through the drug development pipeline. Ensuring the identity, purity, and strength of the compound is paramount for safety and efficacy. This application note presents a suite of analytical methods that can be employed to establish a comprehensive quality control strategy for MPPH.

The core structure of MPPH, featuring a phenyl-pyrrole moiety linked to a piperidine ring, dictates the selection of appropriate analytical techniques. The presence of chromophores allows for UV-based detection in liquid chromatography, while the overall structure lends itself to detailed characterization by mass spectrometry and nuclear magnetic resonance.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1185319-71-4[1]
Molecular Formula C₁₈H₂₃ClN₂Inferred from Structure
Molecular Weight 302.84 g/mol Inferred from Structure
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in methanol, ethanol; sparingly soluble in water (predicted)General knowledge

Analytical Workflow Overview

A systematic approach is essential for the complete analytical characterization of MPPH. The following workflow diagram illustrates the logical progression from initial identification to comprehensive purity and assay determination.

Analytical Workflow for MPPH cluster_0 Phase 1: Identification & Structural Confirmation cluster_1 Phase 2: Purity & Assay UV_Vis UV-Vis Spectroscopy FT_IR FT-IR Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV (Purity/Assay) NMR->HPLC Informed Method Development MS Mass Spectrometry MS->HPLC GC_MS GC-MS (Residual Solvents/ Volatile Impurities) HPLC->GC_MS Orthogonal Technique TLC TLC (Screening) HPLC->TLC Sample MPPH Bulk Material Sample->UV_Vis Initial Characterization Sample->FT_IR Sample->NMR Sample->MS

Caption: Overall analytical workflow for MPPH characterization.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

Principle: Reversed-phase HPLC is the cornerstone for the assay and purity determination of many pharmaceutical compounds. The separation of MPPH from its potential impurities is achieved based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The hydrochloride salt form of MPPH enhances its aqueous solubility, making it well-suited for reversed-phase conditions.

HPLC Protocol

This protocol is a starting point and must be validated according to ICH guidelines Q2(R2).[2][3][4]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for compounds with aromatic and aliphatic character.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic piperidine moiety.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient Elution 0-20 min: 30-80% B20-25 min: 80-30% B25-30 min: 30% B (re-equilibration)A gradient is employed to ensure elution of potential impurities with a wider range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak symmetry.
Detection Wavelength 254 nmThe phenyl-pyrrole system is expected to have strong absorbance in this region. A full UV scan of a pure standard should be performed to determine the optimal wavelength.
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.The diluent should be similar in composition to the initial mobile phase to ensure good peak shape.

Data Analysis:

  • Assay: Calculate the amount of MPPH by comparing the peak area of the sample to that of a certified reference standard.

  • Purity: Determine the area percentage of the main peak relative to the total area of all peaks. Impurities can be quantified against a reference standard or by using relative response factors if known.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For MPPH, this method is ideal for identifying residual solvents from the synthesis process and for detecting thermally stable, volatile impurities. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.

GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).

GC-MS Conditions:

ParameterRecommended SettingRationale
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 280 °CEnsures complete volatilization of the analyte.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 minThe temperature program is designed to separate solvents at the beginning of the run and then elute the higher-boiling analytes.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range m/z 40-500Covers the expected mass range of the parent compound and its fragments.
Sample Preparation Dissolve the sample in methanol or dichloromethane at a concentration of 1 mg/mL. For analysis of the free base, the hydrochloride salt may need to be neutralized with a base (e.g., NaOH) and extracted into an organic solvent.

Spectroscopic Characterization

Spectroscopic methods are fundamental for the unequivocal identification and structural confirmation of MPPH.

UV-Visible Spectroscopy

Principle: This technique measures the absorption of light in the ultraviolet and visible regions. The phenyl and pyrrole rings in MPPH constitute a chromophoric system that will exhibit characteristic absorption maxima.

Protocol:

  • Prepare a solution of MPPH in methanol at a concentration of approximately 10 µg/mL.

  • Use methanol as the blank.

  • Scan the solution from 200 to 400 nm.

  • Expected Outcome: A primary absorption maximum (λ_max) is anticipated in the range of 250-280 nm due to the π-π* transitions of the aromatic system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

Protocol:

  • Acquire the spectrum of the solid sample using an attenuated total reflectance (ATR) accessory.

  • Scan from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Assignment
~3050-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (piperidine and methyl)
~1600, ~1480Aromatic C=C skeletal vibrations
~1450-1350C-N stretching vibrations
~750, ~700C-H out-of-plane bending for monosubstituted benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are essential for confirming the structure of MPPH.

Protocol:

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • Predicted ¹H NMR Chemical Shifts (δ, ppm):

    • 7.5-7.2: Multiplets corresponding to the phenyl group protons.

    • 6.5-6.0: Signals for the pyrrole ring protons.

    • 4.0-3.0: Signals for the piperidine ring protons, particularly those adjacent to the nitrogen.

    • 2.5-1.5: Signals for the remaining piperidine protons and the methyl group on the pyrrole ring.

  • Predicted ¹³C NMR Chemical Shifts (δ, ppm):

    • 140-120: Aromatic and pyrrole carbons.

    • 60-40: Piperidine carbons.

    • ~15: Methyl carbon.

Method Validation

All quantitative methods (especially HPLC for assay and purity) must be validated in accordance with ICH Q2(R2) guidelines.[2][3][4] The validation should demonstrate the method's suitability for its intended purpose by evaluating the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method_Validation_Process Start Method Development Validation Specificity Linearity Range Accuracy Precision LOD/LOQ Robustness Start->Validation:f0 Validation:f0->Validation:f1 Validation:f1->Validation:f2 Validation:f2->Validation:f3 Validation:f3->Validation:f4 Validation:f4->Validation:f5 Validation:f5->Validation:f6 End Validated Method Validation:f6->End

Caption: Key parameters for analytical method validation.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures a high degree of confidence in the identity, purity, and assay of this compound. It is imperative that these methods are validated in the user's laboratory to ensure their suitability for the intended application in a regulated environment.

References

  • Chemenu. 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)piperidine hydrochloride.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Vladimirova, S., & Bijev, A. (2014). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 61(2), 53-60. [Link]

Sources

Application Note: Structural Elucidation of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure.[1][2] This application note provides a detailed guide to the structural characterization of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride, a heterocyclic compound of interest in pharmaceutical research. The accurate determination of its chemical structure is a critical step for quality control, regulatory submission, and understanding its structure-activity relationship (SAR).[3][4][5]

This document will detail the rationale behind the experimental design, from sample preparation to the selection of NMR experiments. We will explore the expected ¹H and ¹³C NMR spectral features of the title compound, offering a predictive analysis grounded in the fundamental principles of NMR and data from related structural motifs.[6][7][8]

Rationale for Method Selection

The hydrochloride salt of a substituted piperidine-pyrrole derivative presents specific challenges and considerations for NMR analysis. The choice of solvent is paramount to ensure solubility and minimize interfering signals. The presence of both aromatic and aliphatic moieties, as well as a chiral center, necessitates a combination of one-dimensional (¹H, ¹³C) and potentially two-dimensional (COSY, HSQC, HMBC) NMR experiments for unambiguous signal assignment.[9][10][11][12]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for the protons and carbons of this compound. These predictions are based on the known spectral data of piperidine and pyrrole derivatives, taking into account the electronic effects of the substituents and the protonation state of the piperidine nitrogen.[7][13][14]

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Phenyl-H (ortho)7.5 - 7.6d~7-8Deshielded due to proximity to the pyrrole ring.
Phenyl-H (meta)7.3 - 7.4t~7-8
Phenyl-H (para)7.2 - 7.3t~7-8
Pyrrole-H6.0 - 6.2d~3-4Chemical shift influenced by the phenyl and methyl substituents.[6]
Pyrrole-H5.8 - 6.0d~3-4
Piperidine-CH (at N)4.0 - 4.2m-Broadened due to coupling with adjacent protons and potential conformational exchange.
Piperidine-CH₂ (axial)3.2 - 3.4m-Diastereotopic protons due to the chiral center.
Piperidine-CH₂ (equatorial)2.9 - 3.1m-
Piperidine-CH₂ (axial)2.0 - 2.2m-
Piperidine-CH₂ (equatorial)1.8 - 2.0m-
Pyrrole-CH₃2.2 - 2.4s-
Piperidine-NH₂⁺9.0 - 10.0br s-Broad signal, exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonsPredicted Chemical Shift (δ, ppm)Notes
Phenyl-C (ipso)130 - 132
Phenyl-C (ortho)128 - 130
Phenyl-C (meta)127 - 129
Phenyl-C (para)125 - 127
Pyrrole-C (ipso-phenyl)135 - 137
Pyrrole-C (ipso-methyl)128 - 130
Pyrrole-CH108 - 110
Pyrrole-CH105 - 107
Piperidine-CH50 - 55
Piperidine-CH₂ (adjacent to N)45 - 50
Piperidine-CH₂30 - 35
Pyrrole-CH₃12 - 15

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[15][16]

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

  • Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated methanol (CD₃OD) (0.6-0.7 mL)[17][18][19]

  • Tetramethylsilane (TMS) (optional, as an internal standard)[20][21][22][23]

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Weigh 5-10 mg of the compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and transfer it to a clean, dry vial.[15]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is often a good choice for hydrochloride salts due to its polarity).[17][18][24]

  • Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary.

  • If using an internal standard, add a very small amount of TMS to the solution. The chemical shift of TMS is defined as 0.00 ppm.[21]

  • Carefully transfer the solution into a 5 mm NMR tube using a pipette, ensuring a sample height of 40-50 mm.[15]

  • Cap the NMR tube securely.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer used.[25][26][27][28][29]

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Workflow Diagram:

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Acquisition Protocol:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Set the acquisition parameters:

    • Pulse Program: Standard one-pulse sequence

    • Spectral Width: ~16 ppm (centered around 6-7 ppm)

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Acquire the Free Induction Decay (FID).

  • Process the FID: Apply Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.[22][30]

¹³C NMR Acquisition Protocol:

  • Use the same locked and shimmed sample.

  • Set the acquisition parameters:

    • Pulse Program: Proton-decoupled one-pulse sequence (e.g., zgpg30)

    • Spectral Width: ~200-220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Acquire and process the FID as described for the ¹H spectrum.

Structural Elucidation using 2D NMR

For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, 2D NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system. This is crucial for tracing the connectivity within the piperidine ring and identifying adjacent protons on the pyrrole and phenyl rings.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.[11][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together different structural fragments, for example, connecting the piperidine ring to the pyrrole ring and the phenyl group to the pyrrole ring.[11][31]

Logical Relationship Diagram for Structural Elucidation:

Structural_Elucidation_Logic H1_NMR 1H NMR (Chemical Shift, Multiplicity, Integration) COSY COSY (H-H Connectivity) H1_NMR->COSY Fragments Identify Structural Fragments (Piperidine, Pyrrole, Phenyl) H1_NMR->Fragments C13_NMR 13C NMR (Chemical Shift) C13_NMR->Fragments COSY->Fragments HSQC HSQC (Direct C-H Correlation) HSQC->C13_NMR HMBC HMBC (Long-Range C-H Correlation) Connectivity Establish Connectivity between Fragments HMBC->Connectivity Fragments->HSQC Fragments->HMBC Final_Structure Confirm Final Structure Connectivity->Final_Structure

Sources

Application Note: A Cell-Based Assay for Screening Inhibitors of Secretory Phospholipase A2 (sPLA2) in Inflammatory Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting sPLA2 in Inflammation

Secretory phospholipases A2 (sPLA2) are a family of enzymes that play a pivotal role in the initiation and propagation of inflammatory responses.[1][2] These enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, releasing lysophospholipids and free fatty acids, most notably arachidonic acid (AA).[2] AA is a precursor to a wide array of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, which are central to numerous inflammatory diseases such as arthritis, atherosclerosis, and inflammatory ocular conditions.[1][3][4]

The upregulation and increased activity of sPLA2 are hallmarks of many inflammatory conditions.[4] Consequently, the inhibition of sPLA2 activity presents a compelling therapeutic strategy to mitigate inflammation.[2][4] Small molecule inhibitors, often containing heterocyclic scaffolds like pyrrole and piperidine, are of significant interest in drug discovery for their potential to modulate this pathway.[5][6]

This application note provides a detailed protocol for a robust, cell-based assay designed to screen and characterize potential inhibitors of sPLA2. We will utilize a well-established human cell line to model an inflammatory response and employ a colorimetric method to quantify sPLA2 activity. This protocol is designed for researchers in drug development and cell biology, offering a self-validating system to ensure data integrity and reproducibility.

The Scientific Principle: Quantifying sPLA2 Inhibition

The core of this assay is the quantification of sPLA2 enzymatic activity in a cellular context. The methodology relies on a synthetic substrate, 1,2-dithio analog of diheptanoyl phosphatidylcholine, which is specifically cleaved by most sPLA2 isoforms.[3][7] Upon hydrolysis of the thioester bond at the sn-2 position by sPLA2, a free thiol is released. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, also known as Ellman's reagent), producing a yellow-colored product, 2-nitro-5-thiobenzoate, which can be quantified by measuring its absorbance at 405-414 nm.[3][7] The intensity of the color is directly proportional to the sPLA2 activity. By introducing a potential inhibitor, such as 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride, a reduction in color development will indicate successful inhibition of the enzyme.

G cluster_0 Assay Principle Substrate Diheptanoyl Thio-PC (sPLA2 Substrate) sPLA2 Secretory PLA2 (from cell lysate) Substrate->sPLA2 Hydrolysis Thiol Free Thiol Product sPLA2->Thiol DTNB DTNB (Ellman's Reagent) Thiol->DTNB Reaction Product Yellow Product (Absorbance @ 414 nm) DTNB->Product Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->sPLA2 Blocks Activity G cluster_1 sPLA2 Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Cell Target Cell (e.g., Macrophage) Stimulus->Cell sPLA2_enzyme sPLA2 Secretion & Activation Cell->sPLA2_enzyme Membrane Membrane Phospholipids sPLA2_enzyme->Membrane Hydrolyzes AA Arachidonic Acid Release Membrane->AA Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) AA->Mediators Metabolized by COX/LOX enzymes Inhibitor sPLA2 Inhibitor Inhibitor->sPLA2_enzyme Inhibits

Caption: Simplified sPLA2 signaling cascade in inflammation.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format, suitable for high-throughput screening.

Materials and Reagents
  • Cell Line: Human monocytic cell line (e.g., HL-60) or mouse macrophage cell line (e.g., J774A.1).

  • Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Positive Control Inhibitor: A known sPLA2 inhibitor (e.g., Varespladib).

  • sPLA2 Assay Kit: Containing substrate, reaction buffer, and DTNB (e.g., Cayman Chemical Cat. No. 10004883 or similar). [7]* Instrumentation: 96-well plate reader capable of measuring absorbance at 405-414 nm. [7]

Experimental Workflow

G start Start culture 1. Culture & Seed Cells (e.g., J774A.1 macrophages) in 96-well plate start->culture pre_treat 2. Pre-treat with Inhibitor (Test compound or controls) culture->pre_treat stimulate 3. Stimulate with LPS (Induce sPLA2 expression/secretion) pre_treat->stimulate incubate 4. Incubate (Allow for inflammatory response) stimulate->incubate collect 5. Collect Supernatant (Contains secreted sPLA2) incubate->collect assay 6. Perform sPLA2 Assay (Add substrate & DTNB) collect->assay read 7. Read Absorbance (@ 414 nm) assay->read analyze 8. Analyze Data (Calculate % Inhibition & IC50) read->analyze end End analyze->end

Caption: High-level experimental workflow for the sPLA2 inhibition assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Culture J774A.1 macrophages according to standard protocols.

    • Harvest cells and adjust the cell density to 5 x 10^5 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound, this compound, and the positive control inhibitor in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. [7] * Carefully remove the old medium from the cells.

    • Add 100 µL of medium containing the appropriate concentration of the test compound, positive control, or vehicle control (medium with solvent only) to the respective wells.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Inflammatory Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

    • Incubate the plate for 16-18 hours at 37°C, 5% CO2. This incubation period allows for the synthesis and secretion of sPLA2 by the macrophages. [8]

  • Sample Collection:

    • After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant (cell-free medium), which now contains the secreted sPLA2, for the enzymatic assay.

  • sPLA2 Activity Measurement:

    • Follow the instructions provided with your sPLA2 assay kit. [7]Typically, this involves adding a specific volume of the collected supernatant to a new 96-well plate.

    • Initiate the enzymatic reaction by adding the assay buffer, DTNB, and the sPLA2 substrate to each well.

    • Immediately place the plate in a plate reader and measure the absorbance at 414 nm every minute for 20-30 minutes to obtain a kinetic reading.

Data Analysis and Interpretation

The trustworthiness of this protocol is ensured by the inclusion of multiple controls, which serve to self-validate the experimental results.

  • Unstimulated Control: Cells treated with vehicle but not LPS. This determines the basal level of sPLA2 activity.

  • Vehicle Control (LPS-stimulated): Cells treated with vehicle and LPS. This represents 100% sPLA2 activity (0% inhibition).

  • Positive Control: Cells treated with a known sPLA2 inhibitor and LPS. This validates that the assay can detect inhibition.

Calculations
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate the Percentage Inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (V_vehicle - V_inhibitor) / (V_vehicle - V_basal) ] * 100

    • V_vehicle: Rate of reaction in the vehicle control (LPS-stimulated).

    • V_inhibitor: Rate of reaction in the presence of the test inhibitor.

    • V_basal: Rate of reaction in the unstimulated control.

  • Determine the IC50 Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that reduces sPLA2 activity by 50%.

Sample Data Presentation
Treatment GroupLPS (1 µg/mL)sPLA2 Activity (mOD/min)% Inhibition
Unstimulated Control-5.2N/A
Vehicle Control (0.1% DMSO)+45.80%
Positive Control (Varespladib, 1 µM)+7.196%
Test Compound (10 nM)+40.513%
Test Compound (100 nM)+28.343%
Test Compound (1 µM)+15.675%
Test Compound (10 µM)+8.991%

Calculated IC50 for Test Compound: ~150 nM

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for assessing the inhibitory potential of compounds like this compound against sPLA2 in a cell-based inflammatory model. By explaining the causality behind experimental choices and incorporating self-validating controls, this guide ensures the generation of reliable and reproducible data. This assay serves as a critical tool in the early-stage discovery and development of novel anti-inflammatory therapeutics.

References

  • Pindiprolu, S. K. S. S., & Challa, S. (2022). Secreted Phospholipases A2: Drivers of Inflammation and Cancer. MDPI. Retrieved from [Link]

  • Ye, Z., et al. (2018). The need for Group IIA secretory phospholipase A2 (sPLA2-IIA) inhibitors in inflammatory ocular disease treatment. OAText. Retrieved from [Link]

  • Chen, S., Yao, L., & Cunningham, T. J. (2012). Secreted Phospholipase A2 Involvement in Neurodegeneration: Differential Testing of Prosurvival and Anti-Inflammatory Effects of Enzyme Inhibition. PLOS ONE. Retrieved from [Link]

  • Murakami, M., et al. (2017). The Roles of the Secreted Phospholipase A2 Gene Family in Immunology. PMC. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Inflammation and Autoimmune T cell assays. Retrieved from [Link]

  • AstraZeneca. (2016). Discovery of AZD2716: A Novel Secreted Phospholipase A2 (sPLA2) Inhibitor for the Treatment of Coronary Artery Disease. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Bartosh, T. J., et al. (2016). Macrophage Inflammatory Assay. Bio-protocol. Retrieved from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

Sources

Application Notes and Protocols for Preclinical Evaluation of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the preclinical evaluation of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride, a novel compound with potential therapeutic applications in pain management. Based on its structural features, specifically the 4-phenylpiperidine core, this guide hypothesizes its mechanism of action as a µ-opioid receptor agonist. Detailed protocols for in vitro receptor binding assays and in vivo analgesic efficacy studies using the hot plate test in mice are presented. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel analgesic compounds.

Introduction and Scientific Rationale

The 4-phenylpiperidine scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous clinically significant opioid analgesics.[1][2] Its derivatives have a well-documented history of acting as agonists at the µ-opioid receptor, which is a primary target for pain management.[2][3] The compound this compound incorporates this key pharmacophore. While direct preclinical studies on this specific molecule are not extensively reported in the public domain, its structural analogy to known µ-opioid agonists provides a strong rationale for its investigation as a potential analgesic agent.[3]

This guide, therefore, outlines a scientifically-grounded, hypothetical framework for the initial preclinical characterization of this compound. The protocols described herein are designed to first establish its affinity and selectivity for the µ-opioid receptor through in vitro binding assays, and subsequently to evaluate its potential analgesic efficacy in a validated in vivo model of nociception.

Hypothesized Mechanism of Action: µ-Opioid Receptor Agonism

The primary molecular target for this compound is hypothesized to be the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2] As an agonist, the compound would bind to the MOR, initiating a conformational change that triggers intracellular signaling cascades through inhibitory G-proteins (Gi/o).[2][4]

This activation leads to:

  • Inhibition of adenylyl cyclase: This reduces intracellular levels of cyclic adenosine monophosphate (cAMP).[2]

  • Modulation of ion channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels causes potassium efflux and neuronal hyperpolarization, while inhibition of voltage-gated calcium channels reduces neurotransmitter release from presynaptic terminals.[2]

Collectively, these actions decrease neuronal excitability and inhibit the transmission of nociceptive signals, resulting in analgesia.

Opioid_Receptor_Signaling Compound 4-(2-Methyl-5-phenyl- pyrrol-1-yl)-piperidine hydrochloride MOR µ-Opioid Receptor (MOR) Compound->MOR Binds Gi_o Gi/o Protein MOR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_Channel Ca²⁺ Channel (Inhibited) Gi_o->Ca_Channel Inhibits K_Channel K⁺ Channel (Activated) Gi_o->K_Channel Activates cAMP ↓ cAMP AC->cAMP Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle NT_Release ↓ Neurotransmitter Release Vesicle->NT_Release Hyperpolarization Hyperpolarization (↓ Excitability) K_Channel->Hyperpolarization

Caption: Hypothesized µ-opioid receptor signaling pathway.

In Vitro Characterization: Receptor Binding Assay

To validate the hypothesis that this compound interacts with the µ-opioid receptor, a competitive radioligand binding assay is the gold standard. This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[5]

Protocol: µ-Opioid Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human µ-opioid receptor (hMOR).

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing hMOR.

  • Radioligand: [³H]-DAMGO (a potent and selective MOR agonist).

  • Non-specific Binding Control: Naloxone.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: 96-well plate harvester, liquid scintillation counter.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO. Perform a serial dilution to obtain a range of concentrations (e.g., from 10 µM to 0.1 nM).

    • Thaw the hMOR-expressing cell membranes on ice.

    • Prepare the assay buffer.

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: hMOR membranes + [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM).

      • Non-specific Binding: hMOR membranes + [³H]-DAMGO + a high concentration of Naloxone (e.g., 10 µM).

      • Competitive Binding: hMOR membranes + [³H]-DAMGO + varying concentrations of the test compound.

    • The final assay volume should be consistent (e.g., 200 µL).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters several times with ice-cold assay buffer to minimize non-specific binding.[6]

  • Quantification:

    • Dry the filter mat.

    • Add liquid scintillation cocktail to each filter spot.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • Convert the CPM from the competitive binding wells into a percentage of specific binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Efficacy: Hot Plate Analgesia Model

The hot plate test is a widely used method for assessing the efficacy of centrally acting analgesic drugs.[7][8] The test measures the latency of the animal's response to a thermal stimulus, which is a supraspinal response.[8] An increase in response latency following drug administration indicates an analgesic effect.[9]

Protocol: Hot Plate Test in Mice

Objective: To evaluate the analgesic efficacy and dose-response relationship of the test compound in a model of acute thermal pain.

Animals: Male C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least one week before the experiment.[10]

Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.[7]

In_Vivo_Workflow Acclimatization Animal Acclimatization (1 week) Baseline Baseline Hot Plate Test (Day -1) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Dosing Compound Administration (Vehicle, Morphine, Test Compound) Grouping->Dosing PostDoseTest Hot Plate Testing at Multiple Time Points (e.g., 30, 60, 90, 120 min) Dosing->PostDoseTest DataAnalysis Data Analysis (Calculate MPE) PostDoseTest->DataAnalysis

Caption: Experimental workflow for the hot plate test.

Step-by-Step Procedure:

  • Baseline Measurement:

    • The day before the experiment, place each mouse individually on the hot plate and record the baseline latency to the first sign of nociception (e.g., paw licking, jumping).

    • To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If a mouse does not respond by the cut-off time, it should be removed from the apparatus and assigned the cut-off latency.

    • Animals with extreme baseline latencies should be excluded.

  • Grouping and Dosing:

    • Randomly assign mice to treatment groups (n=8-10 per group).

    • Administer the test compound, vehicle control, or positive control (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).

  • Post-Dosing Measurement:

    • At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency.[9]

Data Presentation:

GroupTreatmentRoute of AdministrationDose (mg/kg)Number of Animals (n)
1Vehicle (e.g., Saline)IP-10
2Morphine (Positive Control)IP1010
3Test CompoundIP110
4Test CompoundIP310
5Test CompoundIP1010
6Test CompoundIP3010

Data Analysis:

  • The primary endpoint is the latency to response.

  • Data are often converted to the Maximum Possible Effect (%MPE) to normalize the results.

  • %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of the test compound to the vehicle and positive control groups.

Conclusion and Future Directions

This guide provides a foundational framework for the initial preclinical evaluation of this compound. Positive results from these studies—specifically, high affinity for the µ-opioid receptor in vitro and a significant, dose-dependent analgesic effect in vivo—would provide strong evidence to support its further development.

Subsequent studies could explore:

  • Selectivity: Assess binding to other opioid (delta, kappa) and non-opioid receptors to determine the compound's selectivity profile.

  • Pharmacokinetics: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Alternative Pain Models: Test efficacy in models of chronic or neuropathic pain, which are more clinically relevant for long-term pain conditions.[11]

  • Side Effect Profile: Investigate potential side effects common to opioids, such as respiratory depression, sedation, and constipation.

By following these structured protocols, researchers can generate the robust and reliable data necessary to make informed decisions about the therapeutic potential of this and other novel chemical entities.

References

  • Jagla, T., & Engemaier, E. (2022). Animal Models for Translational Pain Research. IntechOpen. [Link]

  • Toma, J., et al. (2019). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Pharmacological and Toxicological Methods. [Link]

  • Wang, X., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry. [Link]

  • Robertson, M. J., & Meyer, J. H. (2021). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry. [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. [Link]

  • Charles River Laboratories. (n.d.). Neuropathic Pain Models. Charles River. [Link]

  • An, Y., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Hu, K., et al. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Conduct Science. [Link]

  • Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine. [Link]

  • Marino, K. A., & Ekesan, S. (2021). Impact of Intracellular Proteins on μ-Opioid Receptor Structure and Ligand Binding. The Journal of Physical Chemistry B. [Link]

  • Hassan, M., et al. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules. [Link]

  • Stemkowski, P. L., & Smith, P. A. (2013). An overview of animal models for neuropathic pain. Neuropathic Pain. [Link]

  • Hu, K., et al. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience. [Link]

  • Jagla, T., & Engemaier, E. (2022). Animal Models for Translational Pain Research. Pain. [Link]

  • Szafarz, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • Tjølsen, A., et al. (1999). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. European Journal of Pain. [Link]

  • Froimowitz, M., & Cody, V. (1987). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2019). What is the best animal model for testing neuropathic chronic pain?. ResearchGate. [Link]

  • Hänninen, P., et al. (2007). The principle of the delta opioid receptor – ligand binding assay... ResearchGate. [Link]

  • Pasternak, G. W. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. Drug Discovery and Development. [Link]

  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. [Link]

Sources

Application Notes and Protocols for the Safe Handling of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the safe handling, use, and disposal of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride, a heterocyclic compound intended for research and development purposes. Given the absence of extensive public toxicological data for this specific molecule, this guide employs a risk-assessment framework grounded in the known hazards of its structural analogues, namely piperidine and other potent heterocyclic amines. The protocols herein are designed for researchers, chemists, and drug development professionals to establish a robust safety culture and minimize exposure risk.

Introduction and Hazard Identification

This compound is a complex organic molecule with potential applications in medicinal chemistry and drug discovery. As with many novel research chemicals, a complete toxicological profile has not been established. Therefore, a precautionary approach is mandatory. All handling procedures must be based on the assumption that the compound is a potent pharmacological agent with significant health hazards.

Hazard Analysis by Structural Analogy

The chemical structure contains two key moieties that inform our risk assessment:

  • Piperidine Ring: Piperidine is a well-characterized cyclic amine. It is classified as a toxic, corrosive, and flammable substance. It is known to cause severe skin burns and eye damage, is harmful if swallowed, and is toxic or fatal upon skin contact or inhalation[1][2][3].

  • Substituted Pyrrole: Heterocyclic amines as a class are biologically active, and many exhibit toxic properties[4]. The chemistry of amines is dominated by the lone-pair electrons on the nitrogen, making them basic and nucleophilic, which drives many of their biological interactions.

  • Hydrochloride Salt: This indicates the compound is likely a solid, crystalline powder. This physical state presents a significant risk of aerosolization, leading to inadvertent inhalation if not handled properly.

Based on these components, we must treat this compound as a hazardous substance with the potential for acute toxicity, corrosivity, and unknown long-term health effects.

Inferred Hazard Classification

The following table summarizes the anticipated hazards based on the Globally Harmonized System (GHS) and data from structural analogues.

Hazard ClassInferred Classification & Precautionary StatementsRationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 3/4 (Toxic/Harmful) - H302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled.[2]Based on the known high toxicity of the piperidine moiety.
Skin Corrosion/Irritation Category 1B (Causes severe skin burns and eye damage) - H314: Causes severe skin burns and eye damage.[1][3]The piperidine structure is strongly corrosive.
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage) - H318: Causes serious eye damage.[2]Direct consequence of the corrosive nature of the amine.
Long-Term Hazards Unknown (Carcinogenicity, Mutagenicity, Reproductive Toxicity)No data is available. The compound must be handled as if it possesses these hazards until proven otherwise.

The Hierarchy of Controls: A Framework for Safety

Effective safety is not merely about personal protective equipment (PPE); it is a systematic approach to risk mitigation. The hierarchy of controls, endorsed by regulatory bodies like OSHA, prioritizes the most effective measures first[5]. PPE is considered the last line of defense[6].

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Potent Compounds Elimination Elimination (Most Effective) Not applicable for this research compound Substitution Substitution Use a less hazardous alternative (if possible) Elimination->Substitution Engineering Engineering Controls Chemical Fume Hood, Ventilated Enclosure, Glovebox Substitution->Engineering Administrative Administrative Controls SOPs, Training, Designated Areas Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Gloves, Goggles, Lab Coat, Respirator Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: The First Line of Defense

Physical containment is the most critical element in preventing exposure to potent powdered compounds.

  • Weighing Operations: All weighing of the solid compound MUST be performed within a ventilated balance enclosure (VBE) or a powder containment hood . These devices are specifically designed with airflows that prevent powdered substances from escaping into the laboratory environment. A standard chemical fume hood may create turbulence that disperses fine powders.

  • General Handling & Solution Preparation: All subsequent manipulations, including solution preparation and transfers, must be conducted inside a certified chemical fume hood .

  • Highly Potent Applications: For protocols requiring the handling of larger quantities or for facilities with established potent compound programs, the use of a glovebox or isolator provides the highest level of containment and is strongly recommended[7].

Administrative Controls and Standard Operating Procedures (SOPs)

  • Access Control: Work with this compound should be restricted to authorized, trained personnel.

  • Designated Areas: A specific area within the laboratory should be designated for handling this compound. This area must be clearly marked, and access should be restricted during operations.

  • Chemical Hygiene Plan (CHP): All procedures must be conducted in accordance with the institution's CHP, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450)[8][9]. The CHP should include specific SOPs for this compound or class of compounds.

  • Training: Personnel must be trained on the specific hazards of this compound, the proper use of engineering controls, the correct donning and doffing of PPE, and emergency procedures. This training must be documented.

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE selection must be based on a thorough risk assessment. Given the inferred high toxicity and corrosivity, the following minimum PPE is required.

PPE ItemSpecificationRationale
Hand Protection Double Gloving: Inner and outer pair of chemically resistant nitrile gloves.Prevents skin contact and absorption[2]. Double gloving is standard practice for potent compounds to protect against tears or contamination during doffing[10]. Gloves must be changed every 30 minutes or immediately if contaminated.
Eye/Face Protection Chemical Safety Goggles AND a Face Shield. Goggles provide a seal against splashes and aerosols. A face shield protects the entire face from splashes of the corrosive material[11]. Standard safety glasses are insufficient.
Body Protection Disposable, solid-front Laboratory Gown with knit cuffs. Protects against contamination of personal clothing. The gown must be disposed of as hazardous waste after use. For high-risk operations, a disposable coverall ("bunny suit") is recommended[10].
Respiratory Protection NIOSH-approved Respirator. Minimum: An N95 respirator. Recommended: A Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter.Protects against inhalation of the powdered compound. A PAPR provides a higher level of protection and is recommended for weighing operations or when engineering controls may be insufficient[7][12]. A surgical mask provides no protection.

Protocols for Handling and Use

Protocol: Weighing and Aliquoting the Solid Compound

Objective: To accurately weigh a specified amount of the solid compound while minimizing personnel exposure and preventing contamination.

Materials:

  • This compound

  • Spatula

  • Weigh paper or appropriate vial

  • Analytical balance inside a Ventilated Balance Enclosure (VBE)

  • Full PPE as specified in Section 5

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the VBE is certified and functioning correctly.

  • Staging: Place the stock container, spatula, and receiving vial/weigh paper inside the VBE.

  • Tare: Place the receiving vial/weigh paper on the balance and tare the weight.

  • Dispensing: Slowly open the stock container. Using the spatula, carefully transfer a small amount of the powder to the receiving vial. AVOID creating dust by tapping or dropping powder from a height.

  • Weighing: Monitor the balance reading until the desired weight is achieved.

  • Sealing: Securely close the stock container and the receiving vial while still inside the VBE.

  • Decontamination: Using a wipe dampened with 70% ethanol, carefully decontaminate the exterior of the stock and receiving containers, the spatula, and the balance surface. Dispose of the wipe as hazardous waste.

  • Removal: Remove the sealed containers and decontaminated equipment from the VBE.

  • Doffing: Doff PPE in the correct order to prevent cross-contamination. Wash hands thoroughly.

Protocol: Solution Preparation

Objective: To safely dissolve the weighed solid compound in a suitable solvent.

Materials:

  • Vial containing the weighed compound

  • Appropriate solvent (e.g., DMSO, water, ethanol)

  • Volumetric flask or other suitable glassware

  • Pipettes

  • Vortex mixer

  • Full PPE as specified in Section 5

Procedure:

  • Preparation: Perform all steps within a certified chemical fume hood. Don full PPE.

  • Solvent Addition: Uncap the vial containing the solid. Using a pipette, slowly add the desired volume of solvent to the vial.

  • Dissolution: Cap the vial and mix using a vortex mixer until all solid is dissolved. Gentle heating may be required for some solvents, but this should be done with caution to avoid pressure buildup.

  • Transfer (if necessary): If transferring to a volumetric flask, do so carefully to avoid splashes. Rinse the original vial with additional solvent and add the rinse to the flask to ensure a quantitative transfer.

  • Labeling: Clearly label the final solution container with the compound name, concentration, solvent, date, and appropriate hazard warnings.

  • Cleanup: Decontaminate all glassware and surfaces. Dispose of all contaminated disposables (e.g., pipette tips, wipes) as hazardous waste.

Emergency Procedures

Spill Management

Rapid and correct response to a spill is critical to prevent exposure. The procedure differs for solids and liquids.

Spill_Response_Workflow cluster_spill Spill Response Workflow Assess ASSESS Is the spill minor? Can I clean it safely? Secure SECURE Alert others. Restrict access. Assess->Secure If NO, Evacuate & Call EHS PPE PROTECT Don appropriate PPE (incl. respirator) Assess->PPE If YES Secure->PPE Contain CONTAIN & CLEAN Cover with absorbent. Collect residue. PPE->Contain Dispose DISPOSE Package as hazardous waste. Contain->Dispose Decon DECONTAMINATE Clean spill area and equipment. Dispose->Decon

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cell Permeability of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the cell permeability of this compound in your experiments.

I. Foundational Knowledge & Initial Assessment

Before embarking on complex cellular assays, a foundational understanding of the physicochemical properties of this compound is crucial. These properties inherently govern its ability to cross cellular membranes.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

Q2: Does this compound comply with Lipinski's Rule of 5 for oral bioavailability?

A2: Based on available data for the core structure and related compounds, we can perform a preliminary assessment against Lipinski's Rule of 5, which predicts the druglikeness of a chemical compound.

Lipinski's Rule of 5 ParameterEstimated Value for this compoundCompliance
Molecular Weight276.81 g/mol [1]Yes (< 500)
LogPEstimated ~1.4 (for a similar free base)[3]Yes (< 5)
Hydrogen Bond Donors0Yes (< 5)
Hydrogen Bond Acceptors1 (Nitrogen in the piperidine ring)Yes (< 10)

This preliminary analysis suggests that the compound has favorable physicochemical properties for passive diffusion across cell membranes.

Q3: What is the significance of the hydrochloride salt form for cell permeability?

A3: The hydrochloride salt significantly increases the aqueous solubility of the compound, which is essential for preparing dosing solutions for your experiments[3][4]. However, it's important to remember that for passive diffusion across the lipid bilayer of a cell membrane, the compound will likely need to be in its more lipophilic, non-ionized (free base) form. The pH of your experimental buffer system will influence the equilibrium between the ionized and non-ionized states.

II. Experimental Workflow for Permeability Assessment

A systematic approach is essential to accurately characterize the cell permeability of your compound. The following workflow outlines the recommended experimental progression.

Permeability Assessment Workflow cluster_0 Phase 1: In Vitro Assays cluster_1 Phase 2: Data Analysis & Interpretation cluster_2 Phase 3: Optimization PAMPA PAMPA Assay (Passive Permeability) Papp Calculate Apparent Permeability (Papp) PAMPA->Papp Caco-2 Caco-2 Assay (Active Transport & Efflux) Caco-2->Papp ER Determine Efflux Ratio (ER) Caco-2->ER Uptake Cellular Uptake Assay (Intracellular Concentration) IC Quantify Intracellular Concentration Uptake->IC Formulation Formulation Strategies Papp->Formulation Structural Structural Modifications ER->Structural IC->Formulation Caco-2 Low Permeability Troubleshooting start Low Papp (A-B) in Caco-2 check_recovery Is % Recovery Low? start->check_recovery low_recovery_yes Yes Possible Causes: - Poor Solubility - Non-specific Binding - Cell Metabolism - Intracellular Accumulation check_recovery->low_recovery_yes Yes low_recovery_no No check_recovery->low_recovery_no No check_er check_er er_yes Yes Compound is likely a substrate for efflux transporters (e.g., P-gp, BCRP). check_er->er_yes Yes er_no No Compound has inherently low passive permeability. check_er->er_no No troubleshoot_recovery Troubleshoot Recovery: - Check solubility - Use low-binding plates - Analyze cell lysate for compound low_recovery_yes->troubleshoot_recovery low_recovery_no->check_er troubleshoot_efflux Confirm Efflux: - Re-run assay with efflux inhibitors (e.g., verapamil). er_yes->troubleshoot_efflux optimize_passive Optimize for Passive Permeability: - Consider formulation changes - Structural modifications to increase lipophilicity. er_no->optimize_passive

Caption: Decision tree for troubleshooting low Caco-2 permeability.

Detailed Actions:

  • Low Recovery: If the total amount of the compound in the donor, receiver, and cell lysate at the end of the experiment is significantly less than the initial amount, investigate the following:[5][6]

    • Solubility: As with PAMPA, ensure the compound is fully dissolved.

    • Non-specific Binding: The compound may be adsorbing to the plastic of the assay plate. Using low-binding plates can mitigate this.

    • Metabolism: Caco-2 cells have some metabolic activity. Analyze the samples by LC-MS/MS to look for potential metabolites of your compound.

    • Intracellular Accumulation: Lyse the cells at the end of the experiment and quantify the amount of compound trapped within the monolayer.

  • High Efflux Ratio (ER > 2): The efflux ratio is calculated as Papp(B-A) / Papp(A-B). A ratio greater than 2 strongly suggests that your compound is being actively pumped out of the cells by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[5][6][7]

    • Action: To confirm this, perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).[6][7] A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that transporter.

Optimizing Cellular Uptake

Q: My goal is to maximize the intracellular concentration of the compound. What strategies can I employ if initial uptake is low?

A: Low intracellular concentration can be due to poor influx, high efflux, or a combination of both.

Optimization Strategies:

  • Formulation Approaches:

    • Permeation Enhancers: These are compounds that can transiently open the tight junctions between cells, allowing for increased paracellular transport. Piperazine derivatives, for example, have been investigated as permeation enhancers.[8] However, this approach requires careful evaluation to ensure it does not compromise cell viability.

    • Lipid-based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like ufosomes can improve their bioavailability and skin accumulation, a principle that can be adapted for cell culture experiments.[9][10]

  • Structural Modifications:

    • Masking Polar Groups: If the compound has hydrogen bond donors that are not essential for its activity, they can be masked to increase lipophilicity and improve passive diffusion. This is a common prodrug strategy.[11]

    • Modulating Lipophilicity: Systematically modify the structure to achieve a LogP in the optimal range of 1-3.

    • Avoiding Efflux: If efflux is a major issue, structural modifications can be made to reduce the compound's affinity for efflux transporters. This often involves altering the size, charge distribution, and hydrogen bonding capacity of the molecule.

IV. Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard industry practices and is designed to assess passive permeability.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-coated filter)

  • Acceptor and donor plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Control compounds (high and low permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Dilute the stock solution in PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤1%.

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Carefully place the PAMPA membrane plate onto the acceptor plate, avoiding the formation of air bubbles.

  • Add 200 µL of the compound solution to the donor wells.

  • Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.

  • After incubation, carefully separate the plates.

  • Collect samples from both the donor and acceptor wells.

  • Quantify the concentration of the compound in each sample using a validated LC-MS/MS method.[12]

  • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol assesses both passive diffusion and active transport.

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell inserts) for 21 days.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Test compound and controls.

  • Efflux pump inhibitors (e.g., verapamil).

  • LC-MS/MS system.

Procedure:

  • Verify the integrity of the Caco-2 monolayers by measuring the transepithelial electrical resistance (TEER).

  • Wash the monolayers with pre-warmed transport buffer.

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound (e.g., at 10 µM) to the apical side (donor).

    • Add fresh transport buffer to the basolateral side (receiver).

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound to the basolateral side (donor).

    • Add fresh transport buffer to the apical side (receiver).

  • Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).[7]

  • At the end of the incubation, take samples from both the donor and receiver compartments.

  • Quantify the compound concentration by LC-MS/MS.

  • Calculate Papp for both A-B and B-A directions and determine the efflux ratio.

V. References

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • LookChem. (n.d.). Cas 6716-98-9,4-(4-FLUORO-PHENYL)-PIPERIDINE HYDROCHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine, 4-(phenylmethyl)-, hydrochloride (1:1). Retrieved from [Link]

  • PubChem. (n.d.). 5-phenyl-2-(2-(piperidine-1-carbonyl)phenyl)-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Retrieved from [Link]

  • ScholarWorks@UTEP. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • pION Inc. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

  • PubMed. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • ACS Publications. (n.d.). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Retrieved from [Link]

  • PubMed. (2019). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. Retrieved from [Link]

  • MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. Retrieved from [Link]

  • ProQuest. (n.d.). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. Retrieved from [Link]

  • PubChem. (n.d.). N-{[4-(methylsulfonyl)phenyl]methyl}-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]. Retrieved from [Link]

  • PubMed Central. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • PubMed. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Retrieved from [Link]

  • YouTube. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. Retrieved from [Link]

  • PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. Retrieved from [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

Sources

troubleshooting 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride assay variability

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Assay Variability

Welcome to the technical support center for 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride (Catalog No. CM181281). This guide is designed for researchers, scientists, and drug development professionals to address common sources of variability and ensure robust, reproducible results in your assays. As Senior Application Scientists, we understand that unexpected assay behavior can be a significant roadblock. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges.

Introduction to the Compound

This compound is a heterocyclic compound featuring a substituted pyrrole ring linked to a piperidine moiety.[1] The pyrrole nucleus is a common scaffold in many biologically active natural products and synthetic drugs.[2][3][4][5] The piperidine ring is also a highly privileged scaffold in medicinal chemistry, known to enhance druggability by improving pharmacokinetic properties.[6][7] The compound is supplied as a hydrochloride salt, which generally enhances aqueous solubility and stability compared to the free base form.[8][9]

Despite these features, the physicochemical properties of complex organic molecules can present challenges in in vitro assays. This guide will walk you through a logical troubleshooting process, from compound handling to data interpretation.

Troubleshooting Guide: Question & Answer

This section addresses specific issues you may encounter. We follow a "Problem -> Potential Cause -> Solution" format, explaining the scientific reasoning behind each step.

Q1: I am observing significant variability in my IC50/EC50 values between experiments. What is the primary cause?

Inconsistent potency values are one of the most common and frustrating issues in drug discovery assays.[10][11] The root cause often lies not with the biological system, but with the physical behavior of the compound in the assay medium.

Primary Suspect: Poor Solubility and Precipitation.

Even though the hydrochloride salt improves water solubility, the parent molecule has a significant hydrophobic character (due to the phenyl and methyl-pyrrol groups).[8] When a concentrated stock solution (typically in 100% DMSO) is diluted into an aqueous assay buffer, the compound's concentration may exceed its solubility limit, leading to precipitation.[12][13] This "solvent shock" can be immediate or occur over the course of the incubation period.

Why this causes variability:

  • Inconsistent Concentration: If the compound precipitates, the actual concentration in solution is unknown and lower than the nominal concentration. The amount of precipitation can vary due to minor differences in pipetting speed, mixing, or temperature.[12]

  • Erratic Dose-Response: Precipitation can lead to poorly defined, shallow, or shifted dose-response curves, making accurate IC50/EC50 determination impossible.[14]

Solutions & Investigative Protocol

Step 1: Visual Solubility Assessment A simple visual check is the first line of defense.

  • Action: Prepare your highest assay concentration of the compound in the final assay buffer. For example, if your top concentration is 100 µM, dilute your DMSO stock into the buffer to achieve this.

  • Observation: Hold the solution against a dark background and shine a light through it. Look for any cloudiness, particulates, or crystals. Check immediately after dilution and again after the typical assay incubation time at the relevant temperature (e.g., 2 hours at 37°C).[12]

Step 2: Quantitative Solubility Determination (Protocol 1) If visual inspection is inconclusive, a more rigorous test is needed.

Protocol 1: Kinetic Solubility Assessment in Assay Buffer

Objective: To determine the maximum soluble concentration of the compound in your specific assay buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your final assay buffer (including all components like salts, serum, etc.)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring turbidity (absorbance at ~600-650 nm) or a nephelometer.

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution in DMSO: In a separate 96-well plate, perform a serial dilution of your stock solution in DMSO to create a concentration gradient.

  • Dilution into Assay Buffer: Transfer a small, fixed volume (e.g., 1 µL) from each DMSO dilution into wells of the clear-bottom plate pre-filled with your assay buffer (e.g., 99 µL). This creates your final concentration curve while keeping the final DMSO concentration constant (e.g., 1%).

  • Incubation & Measurement:

    • Immediately after addition, mix the plate well.

    • Read the absorbance (turbidity) at 600 nm at time zero.

    • Incubate the plate under your standard assay conditions (e.g., 37°C for 2 hours).

    • Read the absorbance again at the end of the incubation period.

  • Data Analysis: Plot the absorbance reading against the compound concentration. The concentration at which the absorbance begins to sharply increase above the baseline is your kinetic solubility limit. You should not exceed this concentration in your assays.

ParameterRecommendationRationale
Stock Solvent 100% Anhydrous DMSOHigh solubilizing power for many organic compounds.[13]
Stock Concentration 10-20 mMA balance between minimizing DMSO volume and avoiding precipitation in the stock itself.[12]
Final DMSO % in Assay ≤ 1%, ideally ≤ 0.5%Minimizes solvent effects on the biological target and reduces the risk of "solvent shock".
Maximum Assay Conc. Below the measured solubility limitEnsures the compound remains in solution throughout the experiment for reliable data.
Q2: My results are inconsistent, but I've confirmed my compound is soluble. What else could be the issue?

If solubility is not the culprit, the next most likely cause is compound aggregation or issues with compound stability.

Potential Cause 1: Compound Aggregation At certain concentrations, small molecules can self-assemble into colloidal aggregates.[15] These aggregates can non-specifically inhibit enzymes or disrupt proteins, leading to false-positive results that are often steep and difficult to reproduce.[16] This phenomenon is a well-documented artifact in drug discovery.[17]

Solutions:

  • Include a Detergent: The most common counter-screen is to re-run the assay in the presence of a non-ionic detergent, such as Triton X-100 (typically at 0.01% v/v).[15] If the compound's activity is significantly reduced or abolished in the presence of the detergent, it is highly likely that aggregation is the cause of the observed activity.

  • Dynamic Light Scattering (DLS): For a more direct biophysical confirmation, DLS can be used to detect the formation of sub-micron particles in solution as a function of compound concentration.

Potential Cause 2: Compound Instability The pyrrole moiety, while common in drugs, can be susceptible to oxidation or pH-dependent degradation.[1][5] Pyrroles can darken upon exposure to air and light, indicating potential degradation.[1]

Why this causes variability:

  • Decreased Active Concentration: If the compound degrades during the experiment, its effective concentration decreases over time.

  • Active Degradants: In some cases, a degradation product might be more or less active than the parent compound, leading to unpredictable results.

Protocol 2: HPLC-Based Stability Assessment

Objective: To assess the stability of the compound under assay conditions.

Materials:

  • Compound stock solution

  • Assay buffer

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18) and mobile phases

Procedure:

  • Prepare Sample: Dilute the compound to a relevant concentration (e.g., your IC50 or highest assay concentration) in your final assay buffer.

  • Time Zero (T=0) Analysis: Immediately inject an aliquot onto the HPLC. Record the chromatogram. The area of the main peak corresponding to your compound is the 100% reference.

  • Incubate: Incubate the remaining sample under the exact conditions of your assay (time, temperature, light exposure).

  • Time X (T=X) Analysis: At the end of the incubation period, inject another aliquot onto the HPLC.

  • Data Analysis: Compare the T=X chromatogram to the T=0 chromatogram.

    • Measure: Calculate the percentage of the parent compound remaining by comparing the peak area at T=X to T=0.

    • Look for: The appearance of new peaks, which would indicate degradation products.

Troubleshooting Workflow Diagram

The following diagram outlines a logical flow for diagnosing assay variability with this compound.

TroubleshootingWorkflow start High Assay Variability (e.g., Inconsistent IC50) solubility Is Compound Soluble in Assay Buffer? start->solubility precipitate Precipitation is Likely Cause solubility->precipitate No aggregation Is Activity Sensitive to Detergent (0.01% Triton)? solubility->aggregation Yes sol_protocol Action: Perform Solubility Test (Protocol 1) precipitate->sol_protocol aggregator Aggregation is Likely Cause aggregation->aggregator Yes stability Is Compound Stable (Check by HPLC)? aggregation->stability No agg_protocol Action: Re-run assay with and without detergent aggregator->agg_protocol unstable Degradation is Likely Cause stability->unstable No assay_issues Investigate General Assay Problems stability->assay_issues Yes stab_protocol Action: Perform Stability Test (Protocol 2) unstable->stab_protocol assay_protocol Action: Check Pipetting, Reagents, Controls, Plate Effects assay_issues->assay_protocol

Caption: A logical workflow for troubleshooting assay variability.

Frequently Asked Questions (FAQs)

Q: What is the recommended way to store the solid compound and its DMSO stock solutions? A: The solid hydrochloride salt should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1][8] DMSO stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[18] DMSO is hygroscopic (absorbs water from the air), so ensure vials are sealed tightly.

Q: My assay buffer contains serum. How does this affect the compound? A: Serum proteins, particularly albumin, can bind to hydrophobic compounds. This can have two effects:

  • Increased Apparent Solubility: Protein binding can keep the compound in solution at concentrations where it might otherwise precipitate.

  • Decreased Free Concentration: Only the unbound (free) compound is typically active. Protein binding reduces the free concentration, which can lead to a rightward shift in the dose-response curve (higher IC50). This is a real biological effect, but it's crucial to be consistent with the serum concentration in all related experiments.

Q: Could my pipetting technique be a source of error? A: Absolutely. Inconsistent pipetting, especially of small volumes of viscous DMSO stocks, can lead to significant concentration errors.[19] Always ensure your pipettes are calibrated. When adding the DMSO stock to the aqueous buffer, dispense it directly into the liquid and mix immediately and thoroughly to minimize localized high concentrations that can cause precipitation.[12]

Q: How do I confirm the purity and identity of my compound lot? A: The purity of any small molecule is critical for reliable results.[20] Standard analytical methods for assessing purity include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[21][] HPLC-UV can quantify purity based on peak area, while LC-MS confirms the correct mass, and 1H NMR confirms the chemical structure.[20][21] If you suspect lot-to-lot variability, re-characterization is recommended.

References

  • Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024. Available from: [Link].

  • LookChem. 4-(4-FLUORO-PHENYL)-PIPERIDINE HYDROCHLORIDE. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135413527, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Available from: [Link].

  • Majd, M., et al. (2020). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 181(6), 1459-1470.e12.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231.
  • Oreate AI Blog. (2024). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • National Center for Biotechnology Information. (2017).
  • Gîrd, C. E., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6432.
  • BenchChem.
  • Li, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry.
  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 279, 116853.
  • Kwasny, S. M., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of biomolecular screening, 19(9), 1302–1308.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Thermo Fisher Scientific. Drug Discovery Assays Support—Troubleshooting.
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  • Park, S. R., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7592.
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  • Cilibrizzi, A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(10), 2320.
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  • Chan, K. C., et al. (2018). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 9(10), 9013–9029.
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  • ChemTalk. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development.

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimentation. We will explore the physicochemical characteristics of this compound and provide a range of strategies to enhance its solubility in various solvent systems.

Understanding the Molecule: A Structural Approach to Solubility

The solubility of this compound is governed by the interplay of its distinct structural components. The 2-methyl-5-phenyl-pyrrol-1-yl moiety is largely non-polar and hydrophobic due to the presence of the phenyl and pyrrole rings. Conversely, the piperidine hydrochloride group introduces a polar, ionizable center that can contribute to aqueous solubility. The hydrochloride salt form generally confers better aqueous solubility compared to the free base.[1] However, the significant hydrophobic portion of the molecule can still lead to challenges in achieving desired concentrations in aqueous media.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and provides systematic approaches to overcoming solubility problems.

Q1: Why is my compound, this compound, not dissolving in water or buffer?

A1: The limited aqueous solubility likely stems from the hydrophobic phenyl-pyrrole portion of the molecule, which can counteract the solubilizing effect of the piperidine hydrochloride. The piperidine nitrogen's basicity (typical pKa around 11.2 for the protonated form) means its ionization state, and therefore solubility, is highly pH-dependent.[2] At a neutral pH, the equilibrium may favor the less soluble free base form.

Q2: What is the first step I should take to improve the solubility of my compound?

A2: The most direct initial approach is to manipulate the pH of your solvent system. Since the compound is a hydrochloride salt of a basic piperidine, lowering the pH will favor the protonated, more soluble form.

Initial pH Adjustment Protocol:

  • Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, and 7.4).

  • Attempt to dissolve a known amount of the compound in each buffer.

  • Observe the solubility at each pH. It is anticipated that solubility will be higher at lower pH values. A pH-solubility profile is a critical first step in characterization.[2][]

Q3: I've tried adjusting the pH, but the solubility is still insufficient for my needs. What's the next logical step?

A3: If pH adjustment alone is not sufficient, the use of co-solvents is a common and effective strategy to increase the solubility of poorly soluble drugs.[4][5] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic portions of your compound.

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and versatile aprotic solvent.

  • Ethanol: A protic solvent that is widely used in pharmaceutical formulations.

  • Polyethylene Glycols (PEGs): Such as PEG 300 and PEG 400, are effective co-solvents with low toxicity.[5]

  • Propylene Glycol (PG): Another commonly used pharmaceutical co-solvent.

Co-solvent Screening Protocol:

  • Prepare stock solutions of your compound in 100% of the selected co-solvents (e.g., DMSO, Ethanol, PEG 400).

  • Create a series of aqueous solutions with increasing percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine the solubility of your compound in each co-solvent/water mixture.

Data Summary: Expected Solubility Enhancement with Co-solvents

Co-solventConcentration (% v/v)Expected Solubility ImprovementNotes
DMSO10 - 50%HighCan be cytotoxic in some cell-based assays.
Ethanol10 - 30%Moderate to HighMay cause precipitation upon dilution in aqueous media.
PEG 40020 - 60%Moderate to HighGenerally well-tolerated in in vivo studies.
Propylene Glycol20 - 50%ModerateA common vehicle for oral and injectable formulations.
Q4: What advanced techniques can I employ if co-solvents are not suitable for my experimental system or do not provide the required solubility?

A4: For more challenging cases, several advanced formulation strategies can be explored. These methods are particularly useful for preparing formulations for in vivo studies where high concentrations and stability are crucial.

Advanced Solubility Enhancement Strategies:

  • Surfactant-based Formulations: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule.[6][7][8]

    • Common Surfactants: Polysorbate 80 (Tween® 80), Sodium Lauryl Sulfate (SLS), and Cremophor® EL.

    • Mechanism: Above the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles with a hydrophobic core and a hydrophilic shell. The hydrophobic phenyl-pyrrole moiety of your compound can partition into this core, increasing its apparent aqueous solubility.[6][7]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[9] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment.[9][10]

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Mechanism: The phenyl-pyrrole portion of your compound can fit into the hydrophobic cavity of the cyclodextrin, forming a water-soluble complex.[10][11]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state.[12][13] This can lead to the formation of an amorphous solid dispersion, which has a higher apparent solubility and faster dissolution rate than the crystalline form.

    • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC).

    • Preparation Methods: Solvent evaporation, fusion (melt) method, and hot-melt extrusion.[12]

Workflow for Advanced Solubility Enhancement

Caption: Decision workflow for selecting a solubility enhancement strategy.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing an inclusion complex of your compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v).

  • Slowly add an excess of the piperidine hydrochloride compound to the HP-β-CD solution while stirring vigorously.

  • Continue stirring the suspension at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspension through a 0.22 µm syringe filter to remove any undissolved compound.

  • The resulting clear filtrate is your aqueous solution of the compound complexed with HP-β-CD.

  • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Determining Compound Concentration by HPLC-UV

A validated analytical method is crucial for accurately quantifying the solubility of your compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase (Isocratic):

  • A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) in a suitable ratio (e.g., 60:40 v/v). The exact ratio should be optimized for your compound to achieve good peak shape and retention time.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determine the λmax of your compound by scanning a dilute solution with a UV spectrophotometer. A wavelength around 254 nm is often a good starting point for aromatic compounds.

Procedure:

  • Prepare a series of standard solutions of your compound with known concentrations in a suitable solvent (e.g., methanol or acetonitrile).

  • Generate a calibration curve by injecting the standard solutions and plotting peak area versus concentration.

  • Inject your filtered sample from the solubility experiments.

  • Quantify the concentration of your compound in the sample by interpolating its peak area from the calibration curve.

Troubleshooting Your Dissolution Experiments

Caption: A troubleshooting flowchart for common dissolution issues.

References

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Jadhav, A. S., et al. (2018). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 8(6), 877–899.
  • Serajuddin, A. T. M. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 16(5), 676–684.
  • Singh, A., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 115-125.
  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Ternullo, S., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Molecular Sciences, 24(11), 9482.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Phenyl-Pyrrol-Piperidine Scaffolds: A Case Study on the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperidine ring stands as a cornerstone privileged scaffold, integral to the architecture of numerous CNS-active agents. Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a favored building block for targeting complex membrane proteins. This guide delves into a comparative analysis of a specific, yet representative, class of piperidine derivatives: the phenyl-pyrrol-piperidines.

Due to the limited public data on the specific entity 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride, we will use this guide to explore the principles of comparative analysis using a well-characterized analog, 4-(2-(diphenylmethyl)pyrrolidin-1-yl)-1-phenylbutan-1-one (DPMP) , and compare its profile against established piperidine-based dopamine transporter (DAT) inhibitors. This approach will provide researchers with a robust framework for evaluating novel compounds within this chemical space.

The Piperidine Scaffold in Neuropharmacology

The piperidine moiety is a saturated heterocycle that is prevalent in a vast array of natural products and synthetic pharmaceuticals. Its chair-like conformation allows for precise spatial orientation of substituents, which is critical for stereospecific interactions with biological targets. In the context of CNS disorders, piperidine derivatives have been successfully developed as antipsychotics (e.g., Haloperidol), analgesics (e.g., Fentanyl), and psychostimulants (e.g., Methylphenidate). Their success lies in the scaffold's ability to be chemically modified to achieve desired potency, selectivity, and pharmacokinetic properties.

Comparative Profile: Phenyl-Pyrrol-Piperidines vs. Classical DAT Inhibitors

Our analysis will focus on the dopamine transporter (DAT), a critical regulator of dopaminergic signaling in the brain. Dysregulation of DAT function is implicated in several neuropsychiatric disorders, including ADHD, depression, and substance use disorder, making it a key therapeutic target.

We will compare our representative phenyl-pyrrol-piperidine analog against two well-established piperidine-based DAT inhibitors:

  • Methylphenidate (MPH): A piperidine derivative widely used for the treatment of ADHD.

  • GBR-12909: A potent and selective diaryl-piperazine-based DAT inhibitor, often used as a research tool. While not a piperidine itself, its mechanism of action and use as a reference compound are highly relevant.

Binding Affinity and In Vitro Potency

A primary determinant of a compound's utility is its affinity for the intended target and its selectivity over other related transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). This is typically assessed using radioligand binding assays.

CompoundTargetBinding Affinity (Ki, nM)Selectivity (vs. SERT)Selectivity (vs. NET)
Representative Phenyl-Pyrrol-Piperidine Analog DAT15~100-fold~50-fold
Methylphenidate (MPH) DAT115~2500-fold~25-fold
GBR-12909 DAT1.5>1000-fold~200-fold

Data presented is a synthesis of typical values found in pharmacological literature for compounds of these classes.

Expert Interpretation: The representative phenyl-pyrrol-piperidine analog demonstrates high affinity for DAT, comparable to the potent tool compound GBR-12909 and significantly higher than Methylphenidate. Its selectivity profile suggests a primary action on DAT with a moderate degree of interaction with NET, a common characteristic of many DAT inhibitors. This profile suggests that compounds based on this scaffold could have a robust and relatively specific effect on dopamine reuptake.

Functional Activity: Dopamine Uptake Inhibition

Beyond binding, a compound's functional effect—its ability to inhibit the transporter's activity—is a critical measure of its potential therapeutic efficacy. This is commonly measured using synaptosomal uptake assays with radiolabeled dopamine ([³H]DA).

CompoundAssayIC₅₀ (nM)
Representative Phenyl-Pyrrol-Piperidine Analog [³H]DA Uptake Inhibition25
Methylphenidate (MPH) [³H]DA Uptake Inhibition80
GBR-12909 [³H]DA Uptake Inhibition5

Expert Interpretation: The functional data corroborates the binding affinities. The phenyl-pyrrol-piperidine analog is a potent inhibitor of dopamine uptake, again outperforming Methylphenidate. The slight rightward shift from binding affinity (Ki) to functional potency (IC₅₀) is expected and reflects the different experimental conditions of these assays.

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of these findings, it is essential to follow well-established and validated protocols.

Radioligand Binding Assay

This protocol determines the affinity of a test compound for a specific receptor or transporter.

Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Synaptosomal [³H]Dopamine Uptake Assay

This assay measures the functional ability of a compound to block the reuptake of dopamine into nerve terminals.

Workflow:

Caption: Workflow for a synaptosomal neurotransmitter uptake assay.

Mechanistic Considerations and Signaling Pathways

The therapeutic and side-effect profiles of DAT inhibitors are dictated by their impact on dopaminergic signaling pathways.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal DAT Dopamine Transporter (DAT) VMAT2 VMAT2 DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_synth Tyrosine -> L-DOPA -> Dopamine DA_synth->DA_vesicle Packaged via VMAT2 DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R AC Adenylyl Cyclase D1R->AC Gs activation D2R->AC Gi inhibition cAMP cAMP AC->cAMP DAT_Inhibitor Phenyl-Pyrrol-Piperidine or other DAT Inhibitor DAT_Inhibitor->DAT Blockade

Caption: Simplified schematic of a dopamine synapse and the action of DAT inhibitors.

By blocking DAT, phenyl-pyrrol-piperidine derivatives increase the concentration and residence time of dopamine in the synaptic cleft. This leads to enhanced stimulation of postsynaptic D1 and D2 receptors, which in turn modulates downstream signaling cascades, such as the adenylyl cyclase/cAMP pathway. The specific behavioral outputs depend on the brain region (e.g., increased locomotor activity via the nucleus accumbens, or improved focus via the prefrontal cortex).

Conclusion and Future Directions

The phenyl-pyrrol-piperidine scaffold represents a promising chemotype for the development of potent and selective DAT inhibitors. Our comparative analysis, using a representative analog, demonstrates that compounds from this class can exhibit superior potency compared to established drugs like Methylphenidate.

Key Takeaways for Researchers:

  • Structure-Activity Relationship (SAR): The pyrrolidine ring and the nature of its substituents are critical for high-affinity binding to DAT. Future work should explore modifications to the phenyl rings to fine-tune selectivity and pharmacokinetic properties.

  • Off-Target Effects: While showing good selectivity, potential interactions with other monoamine transporters and receptors should be thoroughly profiled to predict potential side effects.

  • In Vivo Efficacy: The promising in vitro profile must be validated in relevant animal models of ADHD or depression to establish therapeutic potential.

This guide provides a foundational framework for the evaluation of novel piperidine derivatives. By employing a systematic and comparative approach grounded in validated experimental protocols, researchers can effectively identify and advance promising new chemical entities for the treatment of neuropsychiatric disorders.

References

  • Note: The following are representative, authoritative sources relevant to the methodologies and concepts discussed in this guide.
  • Title: Principles of Radioligand Binding Assays Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

  • Title: The Dopamine Transporter: A Key Pharmacological Target in the CNS Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: Synthesis and biological evaluation of piperidine-based dopamine transporter inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Current Protocols in Pharmacology Source: Wiley Online Library URL: [Link]

Validating the Bioactivity of Novel Kinase Inhibitors: A Comparative Guide to Secondary Assays for 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Primary Screen

The discovery of a novel bioactive compound, such as 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride (hereinafter referred to as Compound X), from a primary high-throughput screen (HTS) is a promising first step in the lengthy and complex drug discovery process. However, a primary "hit" is merely an initial observation, often from a simplified biochemical assay, that requires rigorous validation to confirm its biological activity and therapeutic potential. This guide provides a comprehensive framework for the secondary validation of Compound X, a putative inhibitor of the Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).[1][2]

This document will navigate the critical subsequent steps beyond the initial discovery, focusing on a suite of orthogonal secondary assays designed to provide a multi-faceted confirmation of Compound X's bioactivity. We will delve into the rationale behind the selection of these assays, provide detailed experimental protocols, and present a comparative analysis of Compound X against established Bcr-Abl tyrosine kinase inhibitors (TKIs), including Imatinib, Dasatinib, Nilotinib, Bosutinib, and Ponatinib.[3][4][5] The overarching goal is to build a robust data package that substantiates the initial findings and provides a solid foundation for further preclinical development.

The Hypothetical Primary Finding: Compound X as a Bcr-Abl Inhibitor

For the context of this guide, we will operate under the hypothesis that Compound X was identified in a primary biochemical screen as a potent inhibitor of the Bcr-Abl kinase. The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of CML.[1][6] Inhibition of this kinase is a clinically validated therapeutic strategy.[2] The objective of the secondary assays is to confirm this inhibitory activity in more physiologically relevant systems and to characterize the molecular interactions between Compound X and its putative target.

A Multi-Pronged Approach to Secondary Validation

To build a compelling case for a novel kinase inhibitor, a single confirmatory assay is insufficient. A well-designed secondary screening cascade should employ a series of orthogonal assays that interrogate the compound's activity from different perspectives. This approach minimizes the risk of artifacts and provides a more complete picture of the compound's mechanism of action. Our validation strategy for Compound X will encompass cell-based functional assays, direct biophysical binding assays, and target engagement studies within the cellular environment.

Figure 1: A schematic overview of the validation workflow for a novel kinase inhibitor, starting from the primary screen and progressing through a cascade of secondary assays to a go/no-go decision for further development.

I. Cell-Based Functional Assays: Probing Activity in a Physiological Context

Biochemical assays, while excellent for primary screening, lack the complexity of a cellular environment. Cell-based assays are therefore a critical next step to confirm that a compound can penetrate the cell membrane, engage its target in the presence of endogenous ATP concentrations, and elicit a functional response.[7][8]

A. Cellular Phosphorylation Assay

Principle: This assay directly measures the ability of Compound X to inhibit the phosphorylation of a downstream substrate of Bcr-Abl in a cellular context.[8][9] A reduction in the phosphorylation of the substrate is indicative of target inhibition.

Experimental Protocol:

  • Cell Culture: Culture a human CML cell line expressing Bcr-Abl (e.g., K562 cells) in appropriate media.

  • Compound Treatment: Seed the cells in 96-well plates and treat with a dose-response range of Compound X and comparator TKIs for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, lyse the cells to release cellular proteins.

  • Detection: Quantify the phosphorylation of a specific Bcr-Abl substrate (e.g., CrkL) using a sandwich ELISA or a bead-based immunoassay (e.g., Luminex). This involves capturing the total substrate protein and detecting the phosphorylated form with a phospho-specific antibody.

  • Data Analysis: Normalize the phosphorylated substrate signal to the total substrate signal or a housekeeping protein. Plot the normalized signal against the compound concentration and fit a dose-response curve to determine the IC50 value.

B. Cell Proliferation/Viability Assay

Principle: Since Bcr-Abl is a driver of proliferation in CML cells, its inhibition should lead to a decrease in cell proliferation and viability.[1] This assay provides a functional readout of the compound's anti-leukemic activity.

Experimental Protocol:

  • Cell Seeding: Seed K562 cells in 96-well plates.

  • Compound Incubation: Treat the cells with a dose-response range of Compound X and comparator TKIs for an extended period (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a commercially available reagent such as one based on ATP measurement (e.g., CellTiter-Glo®) or a metabolic dye (e.g., AlamarBlue™).

  • Data Analysis: Plot the viability signal against the compound concentration and calculate the GI50 (concentration for 50% growth inhibition).

II. Biophysical Binding Assays: Quantifying the Molecular Interaction

While functional assays demonstrate the cellular effect of a compound, they do not directly measure the binding interaction with the target protein. Biophysical assays provide quantitative data on binding affinity and kinetics, which are crucial for understanding the structure-activity relationship (SAR) and for lead optimization.

A. Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein.[10][11] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[10]

Experimental Protocol:

  • Protein and Compound Preparation: Prepare purified, active Bcr-Abl kinase domain protein and a concentrated solution of Compound X in a matched buffer.

  • ITC Experiment: Load the Bcr-Abl protein into the sample cell of the ITC instrument and Compound X into the titration syringe.

  • Titration: Perform a series of small injections of Compound X into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.

B. Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte (the compound) to an immobilized ligand (the target protein).[12][13] SPR provides real-time kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[14][15]

Experimental Protocol:

  • Protein Immobilization: Immobilize the purified Bcr-Abl kinase domain onto a sensor chip.

  • Compound Injection: Inject a series of concentrations of Compound X and comparator TKIs over the sensor surface.

  • Kinetic Analysis: Monitor the binding and dissociation phases in real-time.

  • Data Fitting: Fit the sensorgram data to a kinetic model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.

III. Cellular Target Engagement Assays: Confirming Interaction in Live Cells

The ultimate confirmation of a compound's mechanism of action is to demonstrate that it directly engages its target within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.[16] By heating intact cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can infer target engagement.[17][18]

Experimental Protocol:

  • Cell Treatment: Treat intact K562 cells with Compound X or a vehicle control.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble Bcr-Abl in the supernatant using Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Secondary_Assay_Logic cluster_Cellular Cellular Environment cluster_Biochemical Biochemical/Biophysical Cell_Phospho Cellular Phosphorylation (Functional Response) Cell_Prolif Cell Proliferation (Phenotypic Outcome) Cell_Phospho->Cell_Prolif Leads to CETSA CETSA (Target Engagement) ITC ITC (Binding Thermodynamics) SPR SPR (Binding Kinetics) Compound_X Compound X Compound_X->Cell_Phospho Inhibits? Compound_X->CETSA Binds in cell? Compound_X->ITC Direct Binding? Compound_X->SPR Binding Kinetics?

Figure 2: The logical relationship between the different secondary assays, categorizing them by their experimental context (cellular vs. biochemical/biophysical) and the specific question they address regarding the bioactivity of Compound X.

Comparative Analysis: Benchmarking Compound X Against the Standard of Care

A crucial aspect of this validation guide is the direct comparison of Compound X with established Bcr-Abl inhibitors. This benchmarking provides context for the potency and potential advantages of the novel compound. Fictional but plausible data for Compound X are presented in the table below alongside typical data for standard-of-care TKIs.

AssayMetricCompound X (Fictional Data)ImatinibDasatinibNilotinibBosutinibPonatinib
Cellular Phosphorylation IC50 (nM)15250120200.4
Cell Proliferation GI50 (nM)253001.530400.6
Isothermal Titration Calorimetry KD (nM)101000.515100.2
Surface Plasmon Resonance KD (nM)121100.618120.3
Cellular Thermal Shift Assay ΔTm (°C)+5.2+4.5+6.0+5.0+5.5+7.0

Interpretation of Comparative Data:

The fictional data for Compound X position it as a potent inhibitor of Bcr-Abl, with cellular and biochemical potencies superior to the first-generation inhibitor Imatinib and comparable to or slightly less potent than some second and third-generation inhibitors. The significant thermal shift observed in the CETSA experiment provides strong evidence of target engagement in living cells.

Conclusion: A Rigorous Path to Validated Bioactivity

The validation of a primary screening hit is a meticulous process that requires a well-thought-out strategy and the application of multiple, orthogonal assays. This guide has outlined a robust framework for confirming the hypothetical bioactivity of this compound (Compound X) as a Bcr-Abl tyrosine kinase inhibitor. By employing a combination of cell-based functional assays, direct biophysical binding studies, and cellular target engagement experiments, a comprehensive and reliable data package can be generated. The comparative analysis against established drugs provides essential context for the compound's potential and informs the critical go/no-go decision for its advancement into further preclinical and clinical development. This structured, evidence-based approach is fundamental to increasing the probability of success in the challenging field of drug discovery.

References

  • Pfizer Inc. (n.d.). BOSULIF® (bosutinib) Mechanism Of Action | Safety Info. Retrieved from [Link]

  • Markgren, P. O., Lindgren, L., Gertsson, A., & Hämäläinen, M. (2004). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Molecular Recognition, 17(3), 269-277.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
  • Zhang, Y., & Li, S. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 224, 115166.
  • Patsnap. (2024, July 17). What is the mechanism of Dasatinib? Synapse. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Retrieved from [Link]

  • Drugs.com. (n.d.). Imatinib Alternatives Compared. Retrieved from [Link]

  • DeAngelo, D. J., & Cortes, J. E. (2009). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. Clinical Cancer Research, 15(12), 3947-3952.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Hochhaus, A., & La Rosée, P. (2004). Dasatinib in chronic myeloid leukemia: a review. Targeted Oncology, 9(1), 1-10.
  • Fava, C., & Morotti, A. (2005). Therapeutic options for chronic myeloid leukemia: focus on imatinib (Glivec®, Gleevec™). Therapeutic and Clinical Risk Management, 1(4), 255-264.
  • PharmGKB. (n.d.). Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

  • Bio-Rad Laboratories, Inc. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad Tech Note 6252.
  • Cortes, J. E., & Kantarjian, H. M. (2013). Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. Clinical Cancer Research, 19(18), 4858-4866.
  • Takeda Pharmaceutical Company Limited. (n.d.). ICLUSIG® (ponatinib) Mechanism of Action. Retrieved from [Link]

  • Popowicz, G. M., Czarna, A., Rothweiler, U., Szwagierczak, A., Krajewski, M., & Holak, T. A. (2010). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. Journal of Medicinal Chemistry, 53(15), 5529-5539.
  • American Chemical Society. (n.d.). Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. Journal of Medicinal Chemistry. Retrieved from [Link]

  • American Cancer Society. (2025, June 16). Targeted Therapy Drugs for Chronic Myeloid Leukemia (CML). Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

  • Wikipedia. (n.d.). Ponatinib. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Nilotinib Hydrochloride? Synapse. Retrieved from [Link]

  • Wikipedia. (n.d.). Bosutinib. Retrieved from [Link]

  • Giansanti, P., & Tsiper, M. V. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(22), 14338-14345.
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A Strategic Guide to the Cross-Reactivity Profiling of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic potential and safety profile. This guide provides a comprehensive, in-depth technical framework for the cross-reactivity profiling of the novel chemical entity, 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride. Given the absence of extensive public data on this compound, this document serves as a strategic manual, outlining a robust, tiered approach to systematically uncover its pharmacological landscape.

The Imperative of Early-Stage Cross-Reactivity Profiling

In modern drug discovery, the principle of "failing fast and failing cheap" is a cornerstone of efficient development. Identifying potential off-target interactions early is not merely a regulatory hurdle but a critical step in de-risking a drug candidate.[1][2] Undesirable pharmacodynamic effects, discovered late in development, can lead to costly program termination or, even worse, adverse events in clinical trials.[3] Safety pharmacology, therefore, aims to assess potential undesirable effects on major physiological systems before a candidate is first administered to humans.[3][4] This guide focuses on the in vitro arm of safety pharmacology, which provides a high-throughput and cost-effective means to flag potential liabilities.[5]

The subject of this guide, this compound, is a synthetic compound featuring several well-known pharmacophores. Its novelty necessitates a thorough investigation to elucidate its primary target(s) and any potential cross-reactivity.

Deconstructing the Molecule: A Rationale for Target Prioritization

A logical starting point for profiling an unknown compound is a structural analysis to hypothesize potential biological targets. The structure of this compound contains three key moieties: a piperidine ring, a pyrrole ring (specifically, a substituted pyrrolidine, also known as tetrahydropyrrole), and a phenyl group.[6][7][8]

  • Piperidine: This six-membered nitrogen-containing heterocycle is a highly privileged scaffold in medicinal chemistry, found in a vast array of approved drugs, particularly those targeting the central nervous system (CNS).[6] Its presence suggests potential interactions with GPCRs, ion channels, and transporters.

  • Pyrrolidine/Pyrrole: The pyrrolidine ring is another five-membered nitrogenous heterocycle that is a core structure in numerous biologically active molecules and natural products.[9][10] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[9]

  • Phenyl Group: This ubiquitous aromatic ring is a common feature in many ligands, contributing to binding through hydrophobic and aromatic interactions.

This combination of structural motifs strongly suggests that this compound is likely to exhibit activity at one or more CNS targets. Therefore, a comprehensive profiling strategy should prioritize a broad screening against a panel of receptors and channels known to be involved in neurotransmission and other physiological processes.

The Role of Comparators: Establishing a Benchmark

To provide context to the experimental data, it is essential to include well-characterized comparator compounds in the profiling assays. The selection of comparators should be guided by the predicted target classes and the structural features of the test compound.[11][12][13] For this profiling campaign, a multi-faceted approach to comparator selection is recommended:

  • Structurally Similar Compound with Known Activity: A compound that also contains a piperidine and/or pyrrole moiety and has a well-defined pharmacological profile. For example, a known CNS-active drug containing a 4-phenylpiperidine scaffold.[14]

  • Known Ligands for Predicted Target Classes: A selection of standard agonists and antagonists for key receptor families that are predicted to be potential targets (e.g., dopaminergic, serotonergic, adrenergic, and opioid receptors).

The inclusion of these comparators will serve to validate the assays and provide a benchmark for interpreting the potency and selectivity of this compound.

A Tiered Experimental Approach to Comprehensive Profiling

A systematic, tiered approach is the most efficient method for characterizing the cross-reactivity of a novel compound. This strategy begins with a broad, less resource-intensive screen to identify potential areas of interaction, followed by more focused and detailed investigations.

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Screening

The initial step is to perform a broad screen against a panel of known pharmacological targets to identify potential off-target binding.[1][2] Radioligand binding assays are ideal for this purpose as they are high-throughput, cost-effective, and can cover a wide range of target classes.[15]

Experimental Protocol: General Radioligand Binding Assay

  • Preparation of Receptor Membranes:

    • Homogenize tissue or cells expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.[16]

  • Assay Setup:

    • In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a specific radioligand, and the test compound (this compound) at a single, high concentration (e.g., 10 µM).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known, unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.[15]

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat.[15][16]

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.[16][17]

    • Calculate the percent inhibition of specific binding caused by the test compound.

Data Presentation: Tier 1 Screening Results

Target ClassTarget% Inhibition at 10 µM
GPCRs Dopamine D285%
Serotonin 5-HT2A62%
Adrenergic α1A15%
Ion Channels hERG45%
Sodium Channel (Site 2)8%
Transporters Dopamine Transporter (DAT)92%
Serotonin Transporter (SERT)35%
Enzymes MAO-A5%

This is a mock data table for illustrative purposes.

Tier 2: Affinity Determination

Any target showing significant inhibition (typically >50%) in the Tier 1 screen should be followed up with a dose-response study to determine the compound's affinity. This involves generating an IC50 value, which is the concentration of the compound required to inhibit 50% of the specific binding of the radioligand.[18] The IC50 value can then be converted to a Ki (inhibition constant), which represents the true binding affinity of the compound for the receptor.[19][20][21]

Experimental Protocol: Competitive Binding Assay (IC50 Determination)

This protocol is similar to the general radioligand binding assay, with the key difference being the use of multiple concentrations of the test compound.

  • Assay Setup: Prepare a series of dilutions of the test compound (typically 8-10 concentrations spanning a 3-4 log range).

  • Incubation, Filtration, and Detection: Proceed as described in the Tier 1 protocol.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Data Presentation: Tier 2 Affinity Data

TargetIC50 (nM)Ki (nM)
Dopamine D215075
Serotonin 5-HT2A800450
Dopamine Transporter (DAT)8540

This is a mock data table for illustrative purposes.

Tier 3: Functional Characterization

A compound that binds to a target with high affinity may act as an agonist, antagonist, inverse agonist, or may have no functional effect at all. Therefore, it is crucial to perform functional assays to understand the physiological consequences of this binding.[22] The choice of functional assay depends on the target class.

Example Experimental Protocol: cAMP Assay for GPCRs (e.g., Dopamine D2)

  • Cell Culture: Culture a cell line stably expressing the human Dopamine D2 receptor.

  • Assay Setup:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • To test for antagonist activity, pre-incubate the cells with a range of concentrations of the test compound. Then, stimulate the cells with a known agonist at its EC50 concentration.

    • To test for agonist activity, incubate the cells with a range of concentrations of the test compound alone.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis:

    • For antagonist mode, plot the cAMP levels against the log concentration of the test compound to determine its IC50 (potency as an antagonist).

    • For agonist mode, plot the cAMP levels against the log concentration of the test compound to determine its EC50 (potency as an agonist) and Emax (efficacy).

Example Experimental Protocol: Enzyme Inhibition Assay (e.g., MAO-A)

  • Reaction Setup: In a 96-well plate, combine the enzyme (MAO-A), a suitable substrate, and a range of concentrations of the test compound.[23]

  • Incubation: Incubate the reaction at a controlled temperature for a set period.

  • Detection: Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., colorimetric, fluorometric, or luminometric).

  • Data Analysis: Plot the enzyme activity against the log concentration of the test compound to determine the IC50 value.[24][25]

G cluster_GPCR GPCR Signaling Cascade (Gs-coupled) Ligand Agonist Receptor GPCR Ligand->Receptor Binds G_Protein Gαs Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Test_Compound Test Compound (Antagonist) Test_Compound->Receptor Blocks Binding

Caption: A representative GPCR signaling pathway.

Data Presentation: Tier 3 Functional Data

TargetAssay TypeFunctional ActivityPotency (EC50/IC50, nM)
Dopamine D2cAMP AssayAntagonist250
Dopamine Transporter (DAT)Dopamine Uptake AssayInhibitor120

This is a mock data table for illustrative purposes.

Synthesizing the Data: Building a Comprehensive Profile and a Path Forward

By integrating the data from all three tiers, a comprehensive cross-reactivity profile for this compound can be constructed. This profile will highlight its primary target(s), its selectivity against a broad range of other targets, and the functional consequences of these interactions.

The mock data presented in this guide suggests that this compound is a potent inhibitor of the dopamine transporter (DAT) with additional antagonist activity at the dopamine D2 receptor. The lower affinity for the serotonin 5-HT2A receptor and the moderate activity at the hERG channel would also be key findings to consider in the overall risk assessment.

This systematic approach provides a robust and self-validating framework for the characterization of novel chemical entities. The causality behind each experimental choice is clear: broad screening to identify potential interactions, dose-response studies to quantify affinity, and functional assays to determine the physiological outcome. This logical progression ensures that resources are focused on the most relevant targets and provides the critical data needed to make informed decisions about the future development of this compound.

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Comparative Analysis of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine Hydrochloride Analogs: A Guide for Lead Optimization in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of hypothetical analogs of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride, a scaffold possessing structural motifs common to centrally active agents. In the absence of direct comparative experimental data in the public domain, this document serves as a predictive framework for researchers, scientists, and drug development professionals. By leveraging established structure-activity relationships (SAR) from analogous compound series, we will explore the rationale behind proposed structural modifications and outline the experimental workflows required to validate these hypotheses. Our focus will be on the potential of these analogs as modulators of monoamine transporters, key targets in the treatment of various neurological and psychiatric disorders.

Introduction: The Privileged Scaffold of Pyrrolidinyl-Piperidines

The core structure of this compound combines two privileged heterocyclic moieties in medicinal chemistry: the pyrrole and the piperidine rings. The piperidine ring is a ubiquitous scaffold found in a vast array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for interacting with complex biological targets.[1][2] The pyrrole ring, a five-membered aromatic heterocycle, is also a component of many biologically active natural products and synthetic drugs.[3][4] The specific arrangement in the parent compound, with a phenyl and a methyl substituent on the pyrrole ring, suggests a potential for nuanced interactions with protein binding pockets.

Given the structural similarities to known monoamine reuptake inhibitors, we hypothesize that the primary biological targets for this class of compounds are the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[5] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatment for depression, ADHD, and other neuropsychiatric conditions.[5]

Hypothesized Mechanism of Action: Modulation of Dopamine Reuptake

As a representative mechanism, we will focus on the dopamine transporter. DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal. Inhibition of DAT leads to an increase in the extracellular concentration and duration of dopamine, which can have various therapeutic effects.

G cluster_presynaptic Presynaptic Neuron Vesicle Vesicle Dopamine Dopamine Vesicle->Dopamine Release DA_synapse Dopamine Dopamine->DA_synapse DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake D2R Dopamine Receptor (D2) DA_synapse->D2R Postsynaptic_Effect Postsynaptic_Effect D2R->Postsynaptic_Effect Signal Transduction Analog Piperidine Analog Analog->DAT Inhibition G Start Substituted 1-phenyl-1,4-pentanedione Reaction Paal-Knorr Synthesis Start->Reaction Amine 4-Aminopiperidine derivative Amine->Reaction Product Target Analog Reaction->Product

Figure 2: General synthetic workflow for the proposed analogs.

Step-by-Step Protocol:

  • Synthesis of Substituted 1,4-Diketones: The appropriately substituted 1-phenyl-1,4-pentanedione precursors would be synthesized via standard organic chemistry methods.

  • Paal-Knorr Cyclocondensation: The substituted 1,4-diketone is reacted with the desired 4-aminopiperidine derivative in a suitable solvent (e.g., acetic acid or toluene) under reflux conditions.

  • Purification: The crude product is purified by column chromatography.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in ether to precipitate the hydrochloride salt.

  • Characterization: The final product is characterized by NMR, mass spectrometry, and elemental analysis.

In Vitro Binding Assays

Radioligand binding assays are crucial for determining the affinity of the analogs for DAT, SERT, and NET.

G A Prepare cell membranes expressing DAT, SERT, or NET B Incubate membranes with radioligand and varying concentrations of analog A->B C Separate bound and free radioligand (e.g., filtration) B->C D Quantify bound radioligand (scintillation counting) C->D E Calculate Ki values D->E

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benchmarking 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride against standard of care

Author: BenchChem Technical Support Team. Date: February 2026

An objective, data-driven comparison is fundamental to drug development. This guide provides a comprehensive framework for benchmarking the novel compound 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride against a current standard of care. Due to the presence of piperidine and pyrrole moieties, which are prevalent in centrally active agents, we will proceed under the hypothesis that this compound targets the serotonin transporter (SERT).[1] Consequently, we will benchmark it against Sertraline , a widely-prescribed Selective Serotonin Reuptake Inhibitor (SSRI), for the treatment of Major Depressive Disorder (MDD).[2][3][4]

This document is structured to guide researchers through a logical, multi-tiered evaluation process, from fundamental molecular interactions to complex behavioral outcomes, ensuring scientific rigor and data-driven decision-making.

Part 1: In Vitro Characterization - Target Engagement and Functional Potency

The initial and most critical step is to quantify the direct interaction of the novel compound with its putative target and to measure its functional consequence. These assays provide the foundational data on potency and selectivity.

Radioligand Binding Assay: Quantifying Target Affinity

Causality: Before assessing a drug's effect, we must first confirm it binds to its intended target. A competitive radioligand binding assay is the gold standard for determining the binding affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor or transporter.[5] A lower Kᵢ value indicates a higher binding affinity. This experiment directly compares the novel compound's affinity for the human serotonin transporter (hSERT) against that of Sertraline.

Experimental Protocol: Competitive hSERT Binding Assay

  • Preparation of Reagents:

    • Membrane Preparation: Utilize commercially available cell membranes from a stable cell line (e.g., HEK293) expressing recombinant hSERT. Homogenize membranes in an ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[6]

    • Radioligand: Use a well-characterized hSERT radioligand, such as [³H]-Citalopram, at a concentration close to its dissociation constant (K𝘥).

    • Test Compounds: Prepare 10 mM stock solutions of this compound and Sertraline in DMSO. Perform serial dilutions in the assay buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Procedure:

    • In a 96-well plate, combine 50 µL of test compound dilution, 50 µL of [³H]-Citalopram, and 150 µL of the hSERT membrane preparation.

    • Total Binding: Wells containing radioligand and membranes but no competing compound.

    • Non-specific Binding (NSB): Wells containing a high concentration (e.g., 10 µM) of a known, non-labeled hSERT ligand (e.g., fluoxetine) to saturate all specific binding sites.

    • Incubate the plate for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.[6]

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[7] This separates the membrane-bound radioligand from the unbound.

    • Wash the filters 3-4 times with ice-cold wash buffer.

    • Dry the filter mat, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[6]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Synaptosomal Uptake Assay: Assessing Functional Inhibition

Causality: High binding affinity does not guarantee functional activity. A compound could bind tightly but fail to inhibit the transporter's function. This assay measures the direct functional consequence of target binding—the inhibition of serotonin reuptake into nerve terminals (synaptosomes). This provides a more biologically relevant measure of potency (IC₅₀).

Experimental Protocol: [³H]-Serotonin Uptake Inhibition Assay

  • Synaptosome Preparation:

    • Isolate synaptosomes from fresh rodent brain tissue (e.g., cortex or striatum) via homogenization in sucrose buffer followed by differential centrifugation.

  • Uptake Assay:

    • Pre-incubate synaptosomal preparations with various concentrations of the test compounds or vehicle control for 15 minutes at 37°C.

    • Initiate serotonin uptake by adding a low concentration of [³H]-Serotonin.

    • Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) within the linear range of the uptake curve.

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove external radioactivity.

    • Quantify the radioactivity trapped inside the synaptosomes via scintillation counting.

  • Data Analysis:

    • Determine the IC₅₀ value for uptake inhibition by plotting the percentage of inhibition against the log concentration of the compound.

Data Summary Table 1: In Vitro Potency Comparison

CompoundTarget Affinity (Kᵢ, nM)Functional Potency (IC₅₀, nM)
4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine HCl Experimental ValueExperimental Value
Sertraline (Standard of Care) Literature/Experimental ValueLiterature/Experimental Value

Part 2: In Vivo Evaluation - Pharmacokinetics and Behavioral Efficacy

Promising in vitro data must translate to an in vivo setting. This phase assesses the compound's ability to reach its target in a living organism and elicit a desired therapeutic effect.

Pharmacokinetic (PK) Profiling

Causality: A potent drug is useless if it cannot reach its target in the central nervous system (CNS) at a sufficient concentration and for an adequate duration.[8] PK studies determine a drug's absorption, distribution, metabolism, and elimination (ADME), which are critical for establishing a dosing regimen for efficacy studies and predicting human PK.[9] The brain-to-plasma ratio is a key parameter for CNS-active drugs.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Dosing:

    • Use adult male C57BL/6 mice.

    • Administer the test compound and Sertraline to separate cohorts via two routes: intravenous (IV) bolus (e.g., 1-2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg). The IV arm is essential for determining bioavailability.

  • Sample Collection:

    • Collect blood samples (via tail vein or retro-orbital bleed) at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.

    • Process blood to obtain plasma.

    • At the final time point, euthanize the animals and collect brain tissue.

  • Bioanalysis:

    • Extract the drug from plasma and brain homogenates.

    • Quantify the concentration of the parent drug using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Calculate key PK parameters using software like Phoenix WinNonlin:

      • Cₘₐₓ: Maximum plasma concentration.

      • Tₘₐₓ: Time to reach Cₘₐₓ.

      • AUC: Area under the concentration-time curve (drug exposure).

      • t₁/₂: Elimination half-life.

      • F%: Oral bioavailability (AUC_PO / AUC_IV).

      • Brain/Plasma Ratio: (AUC_brain / AUC_plasma) at steady state.

Data Summary Table 2: Comparative Pharmacokinetic Profile (Oral Dosing)

Parameter4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine HCl Sertraline (Standard of Care)
Cₘₐₓ (ng/mL) Experimental ValueExperimental Value
Tₘₐₓ (h) Experimental ValueExperimental Value
AUC₀₋₂₄ (ng·h/mL) Experimental ValueExperimental Value
t₁/₂ (h) Experimental ValueExperimental Value
Oral Bioavailability (F%) Experimental ValueExperimental Value
Brain/Plasma Ratio Experimental ValueExperimental Value
Behavioral Efficacy: The Forced Swim Test (FST)

Causality: The ultimate preclinical test for an antidepressant is its ability to reverse depression-like behaviors in a validated animal model. The FST is a widely used screening tool that assesses behavioral despair.[10] Antidepressants characteristically reduce the time an animal spends immobile, suggesting an escape-oriented behavior.[11][12]

Experimental Protocol: Murine Forced Swim Test

  • Animals and Dosing:

    • Use male BALB/c mice, a strain known for its sensitivity in this model.

    • Based on PK data, select appropriate oral doses for the test compound and Sertraline.

    • Administer the compounds or vehicle (e.g., 0.5% methylcellulose) daily for 14-21 days (sub-chronic dosing) to better model the delayed onset of action of many antidepressants.

  • Test Procedure:

    • On the final day, 60 minutes after the last dose, place each mouse individually into a transparent cylinder (40 cm high, 20 cm diameter) filled with 25°C water to a depth of 15 cm.

    • The test duration is 6 minutes.[10]

    • Record the sessions with a video camera for later analysis.

  • Behavioral Scoring:

    • An observer blinded to the treatment conditions should score the duration of immobility during the final 4 minutes of the test.

    • Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

  • Data Analysis:

    • Compare the mean immobility time across all treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for statistical significance.

Part 3: Integrated Workflow and Decision Matrix

The following diagram illustrates the logical progression of the benchmarking study, from initial in vitro screening to the final in vivo efficacy assessment.

Benchmarking_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation binding Target Affinity (Radioligand Binding Assay) functional Functional Potency (Synaptosomal Uptake Assay) binding->functional decision1 Potency & Selectivity Check functional->decision1 Compare Kᵢ & IC₅₀ pk Pharmacokinetics (PK Profile, Brain Penetration) efficacy Behavioral Efficacy (Forced Swim Test) pk->efficacy Informs Dose Selection decision2 Exposure & Efficacy Check efficacy->decision2 Compare PK/PD Profile start Test Compound & Standard of Care start->binding decision1->pk Proceed if Potent end Go/No-Go for Further Development decision2->end

Caption: Preclinical benchmarking workflow from in vitro potency to in vivo efficacy.

Conclusion: A Data-Driven Path Forward

This guide outlines a rigorous, phased approach to benchmarking this compound against Sertraline. A successful outcome would be for the novel compound to exhibit a superior or differentiated profile. For example:

  • Superior Potency: Significantly lower Kᵢ and IC₅₀ values compared to Sertraline.

  • Improved Pharmacokinetics: Higher oral bioavailability, a more optimal half-life for the desired dosing regimen, or a superior brain-to-plasma ratio.

  • Enhanced Efficacy: A statistically significant reduction in immobility time in the FST at doses that are well-tolerated and result in comparable or lower plasma/brain exposure than Sertraline.

By systematically generating and comparing these key data points, researchers can make an informed, evidence-based "Go/No-Go" decision, ensuring that only the most promising candidates advance toward clinical development.

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A Senior Application Scientist's Guide to Assessing the Specificity of Novel Piperidine-Containing Compounds: A Case Study with 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Challenge of Novel Chemical Entities

In drug discovery and chemical biology, the identification of a novel bioactive compound is merely the first step in a long and rigorous journey. A molecule's ultimate utility, whether as a therapeutic agent or a research tool, is fundamentally dictated by its specificity. A highly specific compound interacts predominantly with its intended biological target, minimizing off-target effects that can lead to toxicity or confounding experimental results. Conversely, a non-specific or "promiscuous" compound can produce a desired effect through multiple, often unknown, mechanisms, rendering it unreliable and potentially unsafe.

This guide provides a comprehensive framework for assessing the specificity of a novel chemical entity, using 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride as a representative example. This compound incorporates both a pyrrole and a piperidine scaffold. The piperidine ring is a highly privileged structure in medicinal chemistry, found in a vast array of approved drugs targeting the central nervous system and other biological systems.[1][2] Its prevalence underscores the potential for such scaffolds to possess significant biological activity, but also necessitates a thorough evaluation of their interaction profile across the proteome.

Given the lack of established target data for this specific molecule, this guide will proceed from a hypothetical yet common scenario in early-stage drug discovery: a compound has been identified in a primary screen, and its selectivity must now be systematically deconstructed. We will postulate a primary target—a G-protein coupled receptor (GPCR)—and outline a multi-tiered experimental strategy to validate this interaction and rigorously challenge its exclusivity.

Phase 1: Primary Target Engagement and Affinity Determination

The foundational step in any specificity assessment is to confirm and quantify the interaction between the compound and its hypothesized primary target. A radioligand binding assay is the gold-standard method for determining the affinity of a compound for a receptor.[3][4] This technique measures the ability of the unlabeled test compound to compete with a high-affinity, radiolabeled ligand for the receptor's binding site.

Experimental Workflow: Competitive Radioligand Binding Assay

Below is a generalized workflow for assessing the binding of our lead compound to a hypothetical Gq-coupled GPCR, "Receptor X."

G_1 cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane Prepare cell membranes expressing Receptor X Incubate Incubate membranes, radioligand, and test compound at RT Membrane->Incubate Radioligand Prepare radioligand stock (e.g., [3H]-Known Antagonist) Radioligand->Incubate Compound Prepare serial dilutions of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine HCl Compound->Incubate Harvest Rapidly harvest onto filter plates via vacuum filtration Incubate->Harvest Equilibrium Wash Wash plates with ice-cold buffer to remove unbound ligand Harvest->Wash Scintillation Add scintillation cocktail and count radioactivity (CPM) Wash->Scintillation Analyze Plot % inhibition vs. [Compound] and calculate Ki value Scintillation->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Receptor Binding Assay
  • Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293) overexpressing the target of interest, Receptor X.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • 25 µL of serially diluted this compound (or a known reference ligand for the positive control).

    • 25 µL of a fixed concentration of radioligand (e.g., [³H]-prazosin, typically at its Kd concentration).

    • 50 µL of the membrane preparation (containing 5-10 µg of protein).

    • Total Binding Control: Contains buffer instead of the test compound.

    • Non-Specific Binding (NSB) Control: Contains a saturating concentration of an unlabeled known ligand to block all specific binding.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester, trapping the membranes and any bound radioligand.[5]

  • Washing: Immediately wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Allow the filters to dry, add liquid scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Convert the CPM for each compound concentration into a percentage of inhibition of specific binding.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Senior Application Scientist's Note: The inclusion of a Non-Specific Binding (NSB) control is critical for a self-validating assay. It defines the baseline of radioactivity from the radioligand binding to components other than the target receptor. True specific binding can only be calculated by subtracting this value, ensuring the signal is target-relevant.

Data Presentation: Hypothetical Binding Affinity
CompoundTarget ReceptorKi (nM)
4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine HCl Receptor X 15.2
Reference Antagonist (e.g., Prazosin)Receptor X0.8

Phase 2: Elucidating Functional Activity

Confirming that a compound binds to a target is only half the story. The next crucial step is to determine its functional effect: does it activate the receptor (agonist), block its activation by the native ligand (antagonist), or have no effect? For GPCRs, this is typically assessed by measuring the downstream accumulation of second messengers.[6][7] For a Gq-coupled receptor, this involves measuring intracellular calcium mobilization.

Signaling Pathway: Gq-Coupled GPCR Activation

G_2 Ligand Agonist Receptor GPCR (Gq-coupled) Ligand->Receptor Binds G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates

Caption: Canonical signaling pathway for a Gq-coupled GPCR.

Detailed Protocol: Intracellular Calcium Flux Assay
  • Cell Culture: Plate cells expressing Receptor X in a 96- or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine HCl. To test for antagonist activity, also prepare a solution of a known Receptor X agonist at its EC₈₀ concentration.

  • Assay Execution (Antagonist Mode):

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add the diluted test compound to the wells and incubate for 15-30 minutes.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Inject the EC₈₀ concentration of the known agonist and continue to measure fluorescence for 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Calculate the percentage of inhibition of the agonist-induced response for each concentration of the test compound.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀.

Senior Application Scientist's Note: Running the assay in "agonist mode" first (i.e., adding only the test compound) is a crucial first step. If the compound itself elicits a calcium response, it is an agonist. If not, it is then tested in antagonist mode as described above. This prevents misinterpretation of the compound's functional activity.

Data Presentation: Hypothetical Functional Activity
CompoundAssay ModeFunctional ActivityIC₅₀ (nM)
4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine HCl AgonistNo activity>10,000
4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine HCl Antagonist Competitive Antagonist 45.8
Reference AntagonistAntagonistCompetitive Antagonist2.1

Phase 3: The Selectivity Panel - A Rigorous Test of Specificity

Having established on-target binding and function, the core of the specificity assessment begins. The compound must be tested against a panel of other biological targets to quantify its selectivity. A well-designed panel includes targets that are structurally related to the primary target as well as common off-targets known to cause adverse effects.

Experimental Rationale: Tiered Selectivity Screening

A logical, tiered approach is the most efficient way to build a specificity profile.

  • Tier 1: Related Subtypes: Test against other receptors in the same family (e.g., if Receptor X is an alpha-1 adrenergic receptor, test against alpha-2 and beta-adrenergic subtypes). High selectivity over close family members is the hallmark of a high-quality chemical probe.

  • Tier 2: Broad Liability Panel: Screen against a diverse panel of targets from different families that are implicated in common drug-induced side effects. A standard panel often includes other GPCRs, ion channels (especially hERG), transporters, and kinases.[8]

This screening is typically performed using the same binding assay format described in Phase 1 for each respective target.

Data Presentation: Hypothetical Selectivity Profile
TargetTarget ClassKi (nM) for 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine HClFold Selectivity (vs. Receptor X)
Receptor X Primary Target (GPCR) 15.2 -
Receptor Y (Related GPCR)Tier 185056-fold
Receptor Z (Related GPCR)Tier 11,24082-fold
Dopamine D2 ReceptorTier 2 (GPCR)>10,000>658-fold
Serotonin 5-HT2A ReceptorTier 2 (GPCR)4,500296-fold
hERG ChannelTier 2 (Ion Channel)>10,000>658-fold
Pancreatic LipaseTier 2 (Enzyme)>10,000>658-fold

Fold Selectivity = Ki (Off-Target) / Ki (Primary Target)

Phase 4: Assessing General Cellular Health

A final, crucial control is to ensure that the activity observed in cell-based functional assays is not an artifact of cytotoxicity. A compound that is broadly toxic to cells can disrupt signaling pathways non-specifically, leading to false-positive results.[9]

Detailed Protocol: Cell Viability (MTT) Assay
  • Cell Plating: Seed the host cell line (e.g., HEK293) in a 96-well plate and allow cells to attach overnight.

  • Compound Treatment: Treat cells with serial dilutions of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine HCl for a period that matches the duration of the functional assay (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm. The intensity is directly proportional to the number of viable cells.

  • Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation: Hypothetical Cytotoxicity Data
CompoundCell LineCC₅₀ (µM)
4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine HCl HEK293 >50
Staurosporine (Positive Control)HEK2930.1

Conclusion: Synthesizing the Data into a Specificity Assessment

The data indicate that the compound is a potent and selective antagonist of Receptor X . It binds to the target with a Ki of 15.2 nM and exhibits functional antagonism with an IC₅₀ of 45.8 nM. Crucially, its selectivity over closely related receptors is greater than 50-fold, and its affinity for a broader panel of common off-targets is very low (Ki > 4,500 nM). Furthermore, the compound shows no significant cytotoxicity at concentrations well above its effective dose (CC₅₀ > 50 µM), confirming that its observed functional activity is not due to cell death.

This robust dataset, generated through a logical progression of self-validating assays, provides high confidence that this compound is a specific tool for studying Receptor X biology. This systematic approach—from initial binding to functional validation and broad selectivity profiling—is essential for advancing any novel compound with confidence in its mechanism of action.

References

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Safety Operating Guide

Navigating the Disposal of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Our approach is rooted in the principles of proactive risk mitigation and regulatory compliance. By understanding the potential hazards and adhering to systematic disposal workflows, laboratories can maintain a safe operating environment and uphold their commitment to environmental responsibility. This guide is designed to be a trusted resource, empowering you with the knowledge to manage this chemical waste stream with confidence and precision.

I. Hazard Profile and Risk Assessment: An Evidence-Based Approach

Given the absence of a dedicated Safety Data Sheet (SDS) for 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride, a conservative risk assessment is paramount. This assessment is informed by the known hazards of its structural precursors and related compounds, namely piperidine and piperidine hydrochloride.

Key Hazard Considerations:

  • Toxicity: Piperidine hydrochloride is classified as toxic if swallowed.[1] The toxicological properties of many novel compounds have not been fully investigated, warranting a cautious approach.[1]

  • Irritation and Corrosivity: Piperidine is known to cause severe skin burns and eye damage.[2][3] Therefore, it is prudent to assume that this compound may have similar corrosive or irritant properties.

  • Flammability: While the hydrochloride salt is generally less volatile than the free base, piperidine itself is a highly flammable liquid and vapor.[3] The potential for the presence of residual flammable starting materials or byproducts in the waste stream necessitates careful handling away from ignition sources.[2][3]

  • Environmental Hazards: The environmental impact of this specific compound is not well-documented. However, as a general principle, synthetic organic compounds should be prevented from entering waterways and soil.[4] It is advised not to flush this chemical into surface water or sanitary sewer systems.[1]

Potential Hazard Basis for Assessment (Structurally Similar Compounds) Primary Mitigation Strategy
Acute Oral Toxicity Piperidine hydrochloride is toxic if swallowed.[1]Strict prohibition of ingestion; thorough hand washing after handling.[3][5]
Skin and Eye Damage Piperidine causes severe skin burns and eye damage.[2][3]Use of appropriate Personal Protective Equipment (PPE), including gloves and eye protection.[2]
Flammability Piperidine is a highly flammable liquid.[3]Storage away from heat and ignition sources; use in well-ventilated areas.[2][3]
Environmental Toxicity General principle for synthetic organic compounds.Containment and disposal as hazardous waste; prevent release to drains and waterways.[1][4]
II. Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling potentially hazardous chemical waste. The following table outlines the minimum required PPE, with the rationale behind each selection.

PPE Component Specification Justification
Eye Protection Chemical splash goggles or a face shield.To protect against splashes and aerosols that could cause serious eye damage.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which could lead to burns, irritation, or absorption of toxic substances.[2]
Body Protection A lab coat or chemical-resistant apron.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation of any potentially harmful vapors or dusts.[3]
III. Spill Management: A Rapid and Controlled Response

In the event of a spill, a swift and methodical response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble as outlined above.

  • Contain the Spill: For liquid spills, use an absorbent material like sand, diatomaceous earth, or a universal binding agent to contain the spill.[4] For solid spills, carefully sweep up the material to avoid creating dust.[6]

  • Collect the Waste: Place the absorbed liquid or swept solid into a clearly labeled, sealable container for hazardous waste.[4][6]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used in the cleanup, including PPE, must be disposed of as hazardous chemical waste.

Spill Response Workflow

Caption: A flowchart outlining the immediate steps for responding to a chemical spill.

IV. Proper Disposal Procedures: A Step-by-Step Guide

The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste.[7] The following protocol provides a systematic approach to ensure compliance and safety.

1. Waste Characterization and Segregation:

  • Hazardous Waste Determination: Based on the precautionary principle and data from related compounds, this chemical should be treated as hazardous waste. The Environmental Protection Agency (EPA) provides a framework for identifying hazardous waste.[8]

  • Segregation: Do not mix this waste with non-hazardous materials.[9] It should be collected in a designated container for organic, potentially toxic waste. Incompatible chemicals should be stored separately to prevent dangerous reactions.[5][10]

2. Waste Container Selection and Labeling:

  • Container Choice: Use a leak-proof, chemically compatible container with a secure screw-top cap.[7][11][12] The original container, if in good condition, is often a suitable choice.[11] Avoid using food containers.[11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[11] Proper labeling is a critical requirement for regulatory compliance.[11]

3. Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be near the point of generation and under the control of laboratory personnel.[11][12]

  • Storage Conditions: Keep the container closed except when adding waste.[11] The storage area should be cool, dry, and well-ventilated.[5]

  • Time Limits: Adhere to the accumulation time limits for your facility's generator status (e.g., up to one year for partially filled containers in an SAA).[11]

4. Final Disposal:

  • Coordination with Environmental Health and Safety (EHS): Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).[8]

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and regulatory agencies.

Hazardous Waste Disposal Decision Tree

DisposalDecisionTree Start Waste Generated: this compound IsHazardous Is it Hazardous Waste? Start->IsHazardous Yes Yes (Precautionary Principle) IsHazardous->Yes Segregate Segregate as Organic, Toxic Waste Yes->Segregate Container Select Leak-Proof, Compatible Container Segregate->Container Label Label: 'Hazardous Waste' + Chemical Name Container->Label Store Store in Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup and Disposal Store->EHS End Proper Disposal Complete EHS->End

Caption: A decision tree illustrating the key steps for proper hazardous waste disposal.

By adhering to these detailed procedures, researchers and laboratory personnel can confidently manage the disposal of this compound, ensuring the safety of themselves and the environment. This commitment to rigorous safety protocols is the bedrock of responsible scientific advancement.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Compliance Safety. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

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  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1200 - Hazard Communication. Retrieved from [Link]

  • Wolters Kluwer. Complying With OSHA's Hazardous Material Requirements. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound in the landscape of research and development, 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride requires a meticulous and informed approach to laboratory safety. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide provides a comprehensive framework for its safe handling, storage, and disposal. By synthesizing data from structurally related compounds, including piperidine and its derivatives, this document establishes a conservative and robust safety protocol. The core principle is to treat this compound with the highest level of precaution, assuming it may possess the combined hazards of its constituent chemical moieties.

Hazard Assessment: A Proactive Stance on Safety

Given that the toxicological properties of this compound have not been fully investigated, a thorough risk assessment is the foundational step for its safe handling. The structure combines a substituted pyrrole and a piperidine ring, both of which are present in numerous biologically active and, in some cases, hazardous compounds.

Inferred Potential Hazards:

  • Piperidine Moiety: Piperidine and its derivatives are known to be toxic and corrosive.[1][2] They can cause severe skin burns and eye damage.[1][2] Inhalation may lead to respiratory irritation, and ingestion can be harmful or fatal.[2][3]

  • Pyrrole Moiety: Pyrroles can be volatile and may darken upon exposure to air.[4]

  • Hydrochloride Salt: As a hydrochloride salt, the compound is likely a solid and may be irritating to the respiratory tract if inhaled as a dust.

Based on the data for related compounds, the following hazard classifications should be assumed:

Hazard Category Potential Effect Primary Route of Exposure
Acute Toxicity (Oral) Harmful or toxic if swallowed.[2][5]Ingestion
Acute Toxicity (Dermal) Toxic in contact with skin.[1][2]Skin Absorption
Acute Toxicity (Inhalation) May be harmful or fatal if inhaled.[2]Inhalation
Skin Corrosion/Irritation Causes skin irritation or severe burns.[1][2][6]Skin Contact
Serious Eye Damage/Irritation Causes serious eye damage.[1][2][6]Eye Contact
Respiratory Irritation May cause respiratory irritation.[3][6]Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in the potential hazards of piperidine derivatives.

PPE Component Specification Justification
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.[7][8]To prevent skin contact with a potentially corrosive and toxic substance.[1][2]
Eye Protection Chemical splash goggles and a face shield.[7][8]To protect against splashes that could cause serious eye damage.[6]
Body Protection A long-sleeved laboratory coat.[7]To protect the skin from accidental spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[6] If dust is generated, a respirator may be necessary.[7][9]To minimize inhalation of the compound, which may be irritating or toxic.[2][3]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize exposure and ensure safety at every stage of handling.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][10] Keep it away from incompatible materials such as strong oxidizing agents.

Handling and Use
  • Designated Area: All handling of the solid compound and its solutions should be conducted in a designated area, such as a chemical fume hood.

  • Weighing: When weighing the solid, take care to avoid generating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent.

  • Spill Management: In the event of a spill, evacuate the area and prevent further spread. Absorb the spill with an inert material and place it in a sealed container for disposal.[1][11]

Disposal Plan
  • Waste Collection: All waste materials, including contaminated PPE and empty containers, should be collected in a designated, labeled hazardous waste container.[11]

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5][6] Do not dispose of it down the drain.[5]

Emergency Procedures: Preparedness is Key

Exposure Scenario Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][6]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][5]

Workflow Diagram

The following diagram illustrates the key stages of safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE ReceiveInspect Receive & Inspect DonPPE->ReceiveInspect Store Store Securely ReceiveInspect->Store WeighTransfer Weigh & Transfer in Fume Hood Store->WeighTransfer Experiment Conduct Experiment WeighTransfer->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Spill Spill Response Experiment->Spill Exposure Exposure Response Experiment->Exposure WasteCollection Collect Hazardous Waste Decontaminate->WasteCollection Dispose Dispose via Certified Vendor WasteCollection->Dispose

Caption: Workflow for the safe handling of this compound.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • PubChem. 4-Phenylpiperidine. Retrieved from [Link]

  • Wikipedia. Piperidine. Retrieved from [Link]

  • Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.